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Foundational

An In-depth Technical Guide to the Synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride

This guide provides a comprehensive overview of the synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, a versatile reagent in organic chemistry. The content is structured to provide researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, a versatile reagent in organic chemistry. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic protocol, the underlying chemical principles, and practical considerations for successful implementation.

Introduction: The Significance of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride

2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, often abbreviated as DMC, is a valuable reagent in organic synthesis, primarily known for its role as a powerful dehydrating agent, comparable to dicyclohexylcarbodiimide (DCC).[1][2] Its utility extends to the activation of carboxylic acids for the formation of esters and amides, the synthesis of various heterocyclic compounds, and as a precursor for other functionalized imidazolium salts.[1][2][3] The advantages of DMC include its high reactivity, the ease of removal of its urea byproduct (1,3-dimethyl-2-imidazolidinone), and its generally lower toxicity profile compared to some other coupling reagents.[1]

Core Synthesis Pathway: From Urea to Chloroamidinium Salt

The most established and widely employed method for the synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride involves the chlorination of the corresponding cyclic urea, 1,3-dimethyl-2-imidazolidinone (DMI).[1] This transformation is typically achieved using a potent chlorinating agent, with phosgene and its safer alternatives being the most common choices.

The underlying mechanism involves the activation of the carbonyl group of 1,3-dimethyl-2-imidazolidinone by the chlorinating agent. This is followed by the elimination of a stable byproduct (e.g., carbon dioxide in the case of phosgene) and the formation of the desired chloroamidinium salt.

Diagram 1: Synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride

Synthesis_Pathway DMI 1,3-Dimethyl-2-imidazolidinone (DMI) DMC 2-chloro-1,3-dimethyl-1H- imidazol-3-ium chloride (DMC) DMI->DMC Chlorination ChlorinatingAgent Chlorinating Agent (e.g., Phosgene, Triphosgene) ChlorinatingAgent->DMC Byproduct Byproduct (e.g., CO2) DMC->Byproduct

Caption: General reaction scheme for the synthesis of DMC.

Experimental Protocols

This section details two primary protocols for the synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, utilizing phosgene and a safer, solid alternative, triphosgene.

Caution: Phosgene is an extremely toxic gas. All manipulations must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.[4]

A detailed procedure for the synthesis of a similar chloroamidinium salt using phosgene is described in Organic Syntheses, which can be adapted for the preparation of DMC.[4] A general procedure involves the reaction of 1,3-dimethyl-2-imidazolidinone with phosgene in an inert solvent.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a scrubbing system for unreacted phosgene, add 1,3-dimethyl-2-imidazolidinone (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).[5]

  • Phosgene Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly bubble phosgene gas (approximately 1.1-1.2 eq.) through the stirred solution.

  • Reaction Progression: After the addition of phosgene, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by the formation of a white precipitate.

  • Work-up and Isolation: Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure. The resulting white solid is 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, which can be washed with a small amount of cold, anhydrous solvent and dried under vacuum.[5]

Triphosgene, a stable crystalline solid, serves as a safer and more convenient substitute for phosgene gas.[6][7] It thermally decomposes to generate three equivalents of phosgene in situ.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethyl-2-imidazolidinone (1.0 eq.) in anhydrous dichloromethane.

  • Reagent Addition: In the dropping funnel, prepare a solution of triphosgene (0.34 eq., as it generates 3 eq. of phosgene) in anhydrous dichloromethane.

  • Reaction: Cool the flask containing the DMI solution to 0 °C. Add the triphosgene solution dropwise over a period of 30-60 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours.

  • Isolation: Upon cooling to room temperature, the product will typically precipitate out of the solution. The white solid can be collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield pure 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride.

Diagram 2: Experimental Workflow for Triphosgene Synthesis

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Setup Dissolve DMI in anhydrous CH2Cl2 Cool Cool to 0 °C Setup->Cool Add Add Triphosgene solution dropwise Cool->Add Warm Warm to RT and reflux Add->Warm Cool_down Cool to RT Warm->Cool_down Filter Filter the precipitate Cool_down->Filter Wash Wash with anhydrous ether Filter->Wash Dry Dry under vacuum Wash->Dry

Caption: Step-by-step workflow for the synthesis of DMC using triphosgene.

Quantitative Data Summary

The following table provides a summary of the typical quantitative data for the synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride.

ReagentMolar Equiv. (vs. DMI)Molecular Weight ( g/mol )Typical Scale (mmol)
1,3-Dimethyl-2-imidazolidinone1.0114.15100
Phosgene~1.198.92110
Triphosgene~0.34296.7534
Product Molecular Weight ( g/mol ) Expected Yield
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride169.05>90%[5]
Physicochemical Properties and Handling

2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride is a white to off-white crystalline solid.[5] It is hygroscopic and should be stored in a desiccator or under an inert atmosphere to prevent decomposition.[1] The compound is soluble in solvents like chloroform, methanol, and water.[5]

Safety and Hazard Considerations
  • Phosgene: As mentioned, phosgene is extremely toxic and requires specialized handling procedures.

  • Triphosgene: While safer than phosgene, triphosgene is still a hazardous substance and should be handled with care in a well-ventilated fume hood. It can release phosgene upon contact with moisture or nucleophiles.

  • 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride: The product is a corrosive solid and can cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses) should be worn during handling.

Applications in Drug Development and Research

The primary application of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride in a research and drug development context is as a versatile coupling reagent. Its ability to facilitate the formation of amide and ester bonds under mild conditions makes it a valuable tool in peptide synthesis and the construction of complex organic molecules.[8][9] Furthermore, its role in the synthesis of various heterocyclic structures provides access to novel scaffolds for medicinal chemistry programs.[2]

Conclusion

The synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride is a well-established process, with protocols utilizing both phosgene and its safer surrogate, triphosgene. This guide provides the necessary technical details and safety considerations for the successful preparation of this important synthetic reagent. Its broad utility in organic synthesis, particularly in the context of drug discovery and development, underscores the importance of a thorough understanding of its preparation and handling.

References

  • A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry (RSC Publishing).
  • Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. Scientific.Net. Available at: [Link]

  • Synthesis, structure and properties of imidazolium-based energetic ionic liquids. Unavailable Source.
  • Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. ResearchGate. Available at: [Link]

  • Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine. Available at: [Link]

  • 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. Unavailable Source.
  • A Convenient Laboratory Preparation of N,N-Dimethyl-dichloro-methylene-iminium Chloride (Phosgene-iminium chloride). Taylor & Francis Online. Available at: [Link]

  • Propenylamine, 1-chloro-N,N,2-trimethyl. Organic Syntheses Procedure. Available at: [Link]

  • A decade review of triphosgene and its applications in organic reactions. PMC. Available at: [Link]

  • Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Unavailable Source.
  • Triphosgene. Wikipedia. Available at: [Link]

  • (PDF) Triphosgene: an efficient chlorination reagent for synthesis of 5-chloro-2-pentanone from acetyl-n-propanol. ResearchGate. Available at: [Link]

  • dichloro-methylene-iminium chloride. Taylor & Francis Online. Available at: [Link]

  • Facile chloride substitution of activated alcohols by triphosgene: application to cephalosporin chemistry. ACS Publications. Available at: [Link]

    • Organic Syntheses Procedure. Available at: [Link]

  • 2-Chloro-1,3-dimethylimidazolinium Chloride. 2.
  • 2-Chloro-1,3-dimethylimidazolinium chloride | C5H10Cl2N2 | CID 10176306. PubChem. Available at: [Link]

  • 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications (RSC Publishing). Available at: [Link]

  • 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. PubMed. Available at: [Link]

  • Phosgene Chemistry | PDF | Chlorine | Amine. Scribd. Available at: [Link]

  • Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO 2 | Request PDF. ResearchGate. Available at: [Link]

  • Phosgene iminium chloride | CH2Cl3N | CID 21460054. PubChem - NIH. Available at: [Link]

Sources

Exploratory

spectroscopic data (NMR, IR) of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride

An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride Prepared by: Gemini, Senior Application Scientist Introduction 2-chloro-1,3-dimethyl-1H-imidazol-3-ium...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride

Prepared by: Gemini, Senior Application Scientist

Introduction

2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, commonly referred to as DMC, is a versatile and powerful reagent in modern organic synthesis.[1] Its primary application lies in its function as a dehydrating agent, serving as an effective alternative to traditional coupling reagents like dicyclohexylcarbodiimide (DCC) in processes such as esterification and peptide synthesis.[1][2][3] The compound is valued for the mild, nearly neutral conditions under which it operates and the ease of removal of its urea byproduct, 1,3-dimethyl-2-imidazolidinone (DMI).[1]

Given its role as a crucial synthetic precursor, particularly in the formation of N-heterocyclic carbenes (NHCs) and in drug development workflows, rigorous structural confirmation and purity assessment are paramount.[4][5][6] Spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are the cornerstone techniques for this characterization. This guide provides an in-depth analysis of the expected spectroscopic data for DMC, explains the rationale behind spectral interpretations, and outlines standardized protocols for data acquisition, offering researchers a comprehensive reference for validating this essential reagent.

Molecular Structure and Identification

The foundational step in any spectroscopic analysis is understanding the molecule's structure. DMC is an imidazolium salt featuring a five-membered heterocyclic ring. The nomenclature can sometimes vary, with "imidazolinium" or "dihydro-imidazolium" used to specify the saturated nature of the heterocyclic backbone, which arises from its synthesis from 1,3-dimethyl-2-imidazolidinone.[1][2]

  • Molecular Formula : C₅H₁₀Cl₂N₂[2][7]

  • Molecular Weight : 169.05 g/mol [2][7]

  • CAS Number : 37091-73-9[1][7]

Caption: Molecular structure of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the presence and connectivity of hydrogen atoms in a molecule. For a seemingly simple structure like DMC, it provides definitive proof of the N-methyl and backbone methylene groups.

Experimental Protocol: ¹H NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy. The stability of DMC in different deuterated solvents is a critical experimental consideration; it is reported to be stable in CDCl₃ but shows significant decomposition in CD₃OD over several hours.[1]

  • Sample Preparation : Dissolve approximately 5-10 mg of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition : Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis : Integrate the signals to determine the relative ratios of protons and analyze the chemical shifts (δ) and multiplicities.

G cluster_workflow ¹H NMR Workflow Prep Sample Prep (5-10 mg in CDCl₃) Acquire Data Acquisition (≥300 MHz Spectrometer) Prep->Acquire Process Data Processing (FT, Phasing, Baseline) Acquire->Process Analyze Spectral Analysis (δ, Integration, Multiplicity) Process->Analyze

Caption: Standardized workflow for acquiring ¹H NMR spectra.

Expected ¹H NMR Data and Interpretation

While specific, peer-reviewed ¹H NMR data for DMC is not explicitly detailed in the searched literature, the spectrum can be reliably predicted based on the molecular structure and data from analogous imidazolium salts. The molecule's symmetry is expected to simplify the spectrum significantly.

Table 1: Expected ¹H NMR Spectral Data for DMC in CDCl₃

Signal LabelChemical Shift (δ, ppm) (Expected)MultiplicityIntegrationAssignment
A ~ 4.15Singlet4HMethylene protons (-CH₂-CH₂-)
B ~ 3.60Singlet6HN-Methyl protons (N-CH₃)

Interpretation of the Spectrum:

  • Signal A (-CH₂-CH₂-) : The four protons on the C4 and C5 carbons of the saturated imidazolium ring are chemically equivalent due to the molecule's symmetry. Therefore, they are expected to appear as a single, sharp singlet. Their position downfield (~4.15 ppm) is a direct result of the deshielding effect of the adjacent positively charged nitrogen atoms.

  • Signal B (N-CH₃) : The six protons of the two N-methyl groups are also chemically equivalent. This will give rise to another sharp singlet. The chemical shift (~3.60 ppm) is characteristic of methyl groups attached to a nitrogen atom within a cationic heterocyclic system.

  • Integration : The integral ratio of Signal A to Signal B should be 4:6, which simplifies to 2:3. This ratio is a critical validation point, confirming the relative number of protons in each unique chemical environment.

Caption: Correlation of molecular structure to expected ¹H NMR signals for DMC.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides essential information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for structural verification.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, with adjustments for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.

  • Sample Preparation : Prepare a more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) to compensate for the lower natural abundance of ¹³C.

  • Instrumentation : Use a spectrometer equipped with a broadband probe.

  • Data Acquisition : Acquire the spectrum using proton decoupling to simplify the signals to singlets. A larger number of scans and a longer relaxation delay are typically required.

  • Data Processing and Analysis : Process the FID and reference the spectrum (the CDCl₃ solvent peak appears at δ ≈ 77.16 ppm). Analyze the chemical shifts of the resulting peaks.

Expected ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum of DMC is expected to show three distinct signals, corresponding to the three unique carbon environments in the molecule.

Table 2: Expected ¹³C NMR Spectral Data for DMC in CDCl₃

Signal LabelChemical Shift (δ, ppm) (Expected)Assignment
C1 ~ 158C2 Carbon (N-C(Cl)-N)
C2 ~ 50Methylene carbons (-CH₂-CH₂-)
C3 ~ 37N-Methyl carbons (N-CH₃)

Interpretation of the Spectrum:

  • Signal C1 (C2 Carbon) : The C2 carbon, bonded to two nitrogen atoms and a chlorine atom, is the most deshielded carbon in the molecule. Its resonance is expected to appear significantly downfield (~158 ppm). This downfield shift is highly characteristic of the carbene-like carbon in imidazolium salts and their precursors.[8][9]

  • Signal C2 (Methylene Carbons) : The two equivalent methylene carbons (C4 and C5) are expected to resonate around 50 ppm, influenced by the adjacent nitrogen atoms.

  • Signal C3 (N-Methyl Carbons) : The two equivalent N-methyl carbons are the most shielded and will appear furthest upfield, with an expected chemical shift of approximately 37 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation : Prepare the sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

    • KBr Pellet : Mix a small amount of the solid sample (~1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Place the sample in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands (in cm⁻¹) and assign them to specific functional group vibrations.

Expected IR Data and Interpretation

The IR spectrum of DMC will be characterized by vibrations of its aliphatic C-H bonds and the imidazolium ring structure.

Table 3: Expected Major IR Absorption Bands for DMC

Wavenumber (cm⁻¹) (Expected)Vibration TypeFunctional Group Assignment
2900-3100C-H StretchingAliphatic CH₃ and CH₂ groups
~1580-1620C=N⁺ Stretching (Asymmetric)Imidazolium ring vibration
~1450-1480C-H Bending (Scissoring/Asym.)CH₂ and CH₃ groups
700-800C-Cl StretchingCarbon-Chlorine bond

Interpretation of the Spectrum:

  • C-H Stretching : The region between 2900-3100 cm⁻¹ will contain sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the methyl and methylene C-H bonds.

  • Imidazolium Ring Vibrations : A strong absorption band in the 1580-1620 cm⁻¹ region is characteristic of the C=N⁺ asymmetric stretching vibration within the imidazolium ring.[10][11] This peak is a key indicator of the integrity of the heterocyclic core.

  • C-H Bending : Deformations and bending vibrations for the aliphatic groups will appear in the 1450-1480 cm⁻¹ range.

  • C-Cl Stretch : The C-Cl stretching vibration is expected in the fingerprint region (below 1000 cm⁻¹). Its assignment can sometimes be complicated by other overlapping signals, but its presence is a key feature.

  • Purity Check : A crucial use of IR is to confirm the absence of the starting material, 1,3-dimethyl-2-imidazolidinone. The disappearance of the strong carbonyl (C=O) stretching peak, typically found around 1700 cm⁻¹, is a reliable indicator of a complete reaction.

Conclusion

The spectroscopic characterization of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride by NMR and IR spectroscopy provides a complete and unambiguous confirmation of its molecular structure. The ¹H NMR spectrum is defined by two key singlets with a 2:3 integration ratio, while the ¹³C NMR spectrum shows three distinct signals, most notably the downfield C2 carbon resonance. The IR spectrum confirms the presence of the imidazolium core and aliphatic groups and is vital for verifying the absence of carbonyl-containing starting materials. For researchers in organic synthesis and drug development, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the quality and identity of this important reagent, thereby guaranteeing the reliability and reproducibility of their scientific outcomes.

References

  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988. [Link]

  • PubChem. (n.d.). 2-Chloro-1,3-dimethylimidazolinium chloride. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • Kundu, S., et al. (2025). Analysis of N-Heterocyclic Carbenes and Their Monolayers by X-ray Photoelectron Spectroscopy: Peak-Fitting. ACS Publications. [Link]

  • PubChem. (n.d.). 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • Díez-González, S. (2010). N-Heterocyclic Carbene−Transition Metal Complexes: Spectroscopic and Crystallographic Analyses of π-Back-bonding Interactions. ResearchGate. [Link]

  • Lummis, P. A., et al. (2016). Heterobimetallic N-Heterocyclic Carbene Complexes: A Synthetic, Spectroscopic, and Theoretical Study. Inorganic Chemistry, 55(8), 3996-4006. [Link]

  • Díez-González, S. (Ed.). (2016). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Royal Society of Chemistry. [Link]

  • Cazin, C. S. J. (Ed.). (2011). Electronic Properties of N-Heterocyclic Carbene (NHC) Ligands: Synthetic, Structural, and Spectroscopic Studies of (NHC)Platinum(II) Complexes. ResearchGate. [Link]

  • Thanigaimani, K., et al. (2014). The IR spectra of (I) and 1-carboxymethyl-3-methylimidazolium chloride, (II). ResearchGate. [Link]

  • Seethalakshmi, K., et al. (2012). FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. International Journal of Current Research and Review. [Link]

Sources

Foundational

stability and storage of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC) Introduction: Understanding a Versatile Reagent 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, commonl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC)

Introduction: Understanding a Versatile Reagent

2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, commonly known in the scientific community as DMC (2-Chloro-1,3-dimethylimidazolinium chloride), is a powerful and versatile reagent widely utilized in organic synthesis.[1] With the CAS Number 37091-73-9, this colorless to white crystalline solid has carved a niche as a highly effective dehydrating agent, serving as a practical and often superior alternative to traditional reagents like dicyclohexylcarbodiimide (DCC).[1][2] Its utility extends to peptide synthesis, acylation reactions, and the formation of nitriles and isocyanides, valued for its high reactivity and the ease of removing its water-soluble byproducts.[1][3]

However, the efficacy of this potent reagent is intrinsically linked to its chemical stability. DMC is a hygroscopic and reactive compound, and its integrity can be compromised by improper handling and storage. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed examination of the stability profile of DMC and outlines authoritative, field-proven protocols for its storage and handling to ensure optimal performance and experimental reproducibility.

cluster_DMC 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC) cluster_info Key Identifiers C5H10Cl2N2 Chemical Structure img CAS CAS No.: 37091-73-9 Formula Formula: C₅H₁₀Cl₂N₂ MW MW: 169.05 g/mol Synonym Synonym: DMC

Caption: Chemical structure and key identifiers of DMC.

Part 1: The Chemical Stability Profile of DMC

The stability of DMC is primarily dictated by its sensitivity to atmospheric moisture and its thermal properties. Understanding these two facets is critical to preserving its chemical integrity.

Core Vulnerability: The Hygroscopic Nature of Imidazolium Salts

At its core, DMC is an ionic liquid, a class of compounds known for their tendency to absorb water from the atmosphere.[4] This hygroscopic nature is particularly pronounced in salts containing halide anions, such as the chloride in DMC.[5][6][7] The chloride anion has a strong ability to form hydrogen bonds, readily attracting and incorporating water molecules into the compound's structure.[6]

Water is not an inert bystander; it is a reactive impurity that can significantly alter the physicochemical properties of the reagent and initiate degradation.[6] Even trace amounts of moisture can lead to decreased reactivity, the formation of impurities, and ultimately, the failure of a synthesis.

Primary Degradation Pathway: Hydrolysis

The most significant threat to the stability of DMC is hydrolysis. In the presence of moisture, DMC undergoes a decomposition reaction, reverting to its precursor, the cyclic urea 1,3-dimethyl-2-imidazolidinone (DMI), and releasing hydrochloric acid (HCl).[2] This process is irreversible and renders the reagent inactive for its intended purpose as a dehydrating agent.

The hydrolysis is notably accelerated in the presence of a base.[2] This underscores the critical importance of not only protecting DMC from moisture but also from basic contaminants.

DMC DMC (Active Reagent) DMI 1,3-Dimethyl-2-imidazolidinone (DMI) (Inactive Byproduct) DMC->DMI Hydrolysis HCl HCl (Acidic Byproduct) DMC->HCl H2O H₂O (Moisture) H2O->DMI H2O->HCl Base Base (Catalyst) Base->DMI Accelerates

Caption: The primary degradation pathway of DMC via hydrolysis.

Thermal Stability and Decomposition

While highly sensitive to moisture, DMC exhibits reasonable thermal stability when dry. Specific decomposition data for DMC is not widely published, but analysis of structurally similar imidazolium chlorides provides a reliable proxy.[8] For instance, 1-butyl-3-methylimidazolium chloride ([BMIm]Cl) is thermally stable up to approximately 246°C.[9]

The thermal degradation of such compounds is understood to proceed via a nucleophilic substitution (Sₙ2-type) mechanism, where the chloride anion attacks an alkyl group on the imidazolium cation.[8] It is important to note, however, that slow degradation can occur at significantly lower temperatures (120-150°C) during prolonged heating.[10] Should decomposition occur due to excessive heat, hazardous gases are produced, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[11]

CompoundOnset Decomposition Temp. (T_onset)Rationale for Comparison
1-Butyl-3-methylimidazolium chloride ([BMIm]Cl) ~246°C[9]Structurally similar 1,3-dialkylimidazolium chloride.
1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) Varies, but generally >200°C[8][10]Another common imidazolium chloride analog.
Chemical Incompatibilities

To prevent accelerated degradation and hazardous reactions, DMC must be stored separately from the following classes of chemicals:

  • Strong Oxidizing Agents [11][12]

  • Strong Acids [11][12]

  • Strong Bases [11][12]

Part 2: Authoritative Protocols for Storage and Handling

The central principle guiding the storage and handling of DMC is the rigorous exclusion of atmospheric moisture. The following protocols are designed to maintain the reagent's purity and reactivity from the moment it is received to its use in a reaction.

Recommended Storage Protocol

Proper storage is the first line of defense against degradation. Adherence to these steps is crucial for long-term stability.

  • Container Integrity: Always store DMC in its original, tightly sealed container.[11][13] If the reagent must be transferred, use a clean, dry, airtight glass bottle.[6] Glass is preferred over plastic, as some ionic liquids may interact with polymers.[6]

  • Atmosphere Control: For maximum stability and for use in sensitive applications, storing the container inside a desiccator with a fresh desiccant is highly recommended. For the highest level of protection, backfilling the container with an inert gas like argon or dry nitrogen is the gold standard.[6][11][13][14] This practice displaces any moisture-laden air, creating a protective blanket over the solid.

  • Environmental Conditions: Store the container in a cool, dry, and dark location.[6][14] While room temperature is often sufficient for short-term storage, some suppliers recommend refrigeration (4°C) or freezing (-20°C) for extended shelf life.[3][15] Always allow the container to warm to ambient temperature before opening to prevent condensation from forming on the cold solid.

  • Chemical Segregation: Store DMC in a dedicated area for reactive or water-sensitive reagents, away from the incompatible materials listed previously.[11][12]

Safe Handling Workflow

Minimizing atmospheric exposure during handling is as critical as proper long-term storage.

start Start: Retrieve DMC from Storage equilibrate Allow Container to Equilibrate to Room Temp start->equilibrate ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Dust Mask equilibrate->ppe environment Work in Controlled Environment (Fume Hood / Glovebox) equilibrate->environment dispense Quickly Dispense Required Amount environment->dispense seal Immediately and Tightly Reseal Container dispense->seal purge Optional but Recommended: Purge Headspace with Inert Gas seal->purge return_storage Return to Proper Storage Conditions purge->return_storage end End: Proceed with Experiment return_storage->end

Caption: Recommended workflow for handling DMC to minimize exposure.

Part 3: Experimental Validation of Reagent Integrity

Trustworthiness in research demands self-validating systems. Before use in a critical synthesis, especially if the reagent has been stored for an extended period or if contamination is suspected, a quick quality control check is prudent.

Protocol: QC Check via ¹H NMR Spectroscopy

Causality: The primary degradation product of DMC is 1,3-dimethyl-2-imidazolidinone (DMI).[2] This byproduct has a distinct ¹H NMR spectrum compared to the parent compound. By analyzing a sample, one can quickly and quantitatively assess the purity of the DMC.

Methodology:

  • Sample Preparation: In a dry environment (e.g., glovebox), prepare a sample of the DMC by dissolving a small amount (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Examine the spectrum for the characteristic signals of DMI. The key signals for DMI are two singlets: one around δ 2.93 ppm (N-CH₃ groups) and another around δ 3.60 ppm (ring -CH₂-CH₂- groups).[2]

    • Compare the integration of these impurity peaks to the peaks of the starting material. A significant presence of DMI signals indicates that the reagent has undergone hydrolysis and may not be suitable for use.

Conclusion

2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride is an invaluable tool in the synthetic chemist's arsenal, but its power is matched by its sensitivity. Its stability is fundamentally challenged by its hygroscopic nature, leading to deactivation via hydrolysis. By understanding this core vulnerability and implementing the authoritative storage and handling protocols detailed in this guide—namely, the rigorous exclusion of moisture through airtight containers, inert atmospheres, and controlled environments—researchers can ensure the integrity and reactivity of this reagent. Verifying purity through simple QC checks provides a final layer of confidence, enabling reproducible and successful scientific outcomes.

References

  • An In-depth Technical Guide on the Thermal Stability and Degradation of 3-Methyl-1-vinyl-1H-imidazolium chloride - Benchchem.
  • New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - MDPI. Available from: [Link]

  • Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - RSC Publishing. Available from: [Link]

  • Thermal stability and crystallization behavior of imidazolium halide ionic liquids. Available from: [Link]

  • Technical Support Center: Managing Moisture in Hygroscopic Ionic Liquids - Benchchem.
  • 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. Journal of Organic Chemistry. Available from: [Link]

  • New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - ResearchGate. Available from: [Link]

  • On the Moisture Absorption Capability of Ionic Liquids. The Journal of Physical Chemistry B. Available from: [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Imidazole. Available from: [Link]

  • 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. Organic Chemistry Portal. Available from: [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. Available from: [Link]

  • New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. Available from: [Link]

  • 2-Chloro-1,3-dimethylimidazolinium chloride - PubChem. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for amidation using 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride

Part 1: Introduction & Reagent Profile The Reagent: Distinguishing Structure from Nomenclature While the IUPAC string "2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride" is frequently used in chemical catalogs as a synony...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Reagent Profile

The Reagent: Distinguishing Structure from Nomenclature

While the IUPAC string "2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride" is frequently used in chemical catalogs as a synonym, the reagent functionally and structurally corresponds to 2-chloro-1,3-dimethylimidazolidinium chloride (DMC). It is a stable, crystalline salt derived from 1,3-dimethyl-2-imidazolidinone (DMI).

  • Core Advantage: Unlike carbodiimides (DCC, EDC) which form urea byproducts that can be difficult to remove, DMC converts into DMI (1,3-dimethyl-2-imidazolidinone) and HCl upon reaction. DMI is highly water-soluble, allowing for product purification via simple aqueous extraction, eliminating the need for chromatography in many cases.

  • Reactivity Profile: DMC acts as a dehydrating condensing agent.[1][2] It activates the carboxylic acid to form a highly reactive acyloxy-imidazolinium intermediate, which is then intercepted by the amine.

  • Scope: Effective for sterically hindered amines, electron-deficient anilines, and aqueous-phase bioconjugation (e.g., unprotected sugars/peptides).

Comparison with Standard Coupling Agents
FeatureDMC (Shoda's Reagent)EDC / NHSHATU / HBTU
Byproduct DMI (Water soluble solvent)Urea (Water soluble)Tetramethylurea (Water sol.)
Atom Economy High (MW ~169)ModerateLow (Large leaving group)
Cost LowMediumHigh
Aqueous Stability High (Suitable for water/MeCN)Low (Hydrolyzes)Low (Hydrolyzes rapidly)
Racemization Negligible (with proper base control)Low (with additives)Low (with base control)

Part 2: Mechanism of Action[3]

The reaction proceeds via a "Base-Triggered" mechanism. The order of addition is critical to prevent hydrolysis of the reagent before activation.

  • Activation: The carboxylate anion attacks the C-2 position of the DMC cation, displacing the chloride.

  • Intermediate Formation: An unstable acyloxy-imidazolinium intermediate is formed.

  • Amidation: The amine nucleophile attacks the carbonyl carbon of the activated ester.

  • Elimination: The tetrahedral intermediate collapses to release the amide product and DMI.

DMC_Amidation_Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base Base (Et3N / Pyridine) Base->Carboxylate Promotes DMC DMC Reagent (Electrophile) Intermediate Acyloxy-Imidazolinium Intermediate DMC->Intermediate Carboxylate->Intermediate Attacks DMC (Cl- leaves) Product Amide Product (R-CO-NH-R') Intermediate->Product Nucleophilic Acyl Substitution Byproduct Byproduct (DMI + HCl salt) Intermediate->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->Product

Figure 1: Mechanistic pathway of DMC-mediated amidation.[3] The reaction is driven by the formation of the stable DMI byproduct.

Part 3: Experimental Protocols

Protocol A: General Organic Synthesis (DCM/Chloroform)

Best for: Small molecule drug discovery, hydrophobic substrates, sterically hindered couplings.

Materials:

  • Carboxylic Acid (1.0 equiv)[1][4]

  • Amine (1.0 - 1.2 equiv)

  • DMC (1.0 - 1.2 equiv) [CAS: 37091-73-9]

  • Base: Triethylamine (Et3N) or Pyridine (2.0 - 2.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred but not strictly required)

Step-by-Step Procedure:

  • Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) and the Amine (1.0 equiv) in DCM (concentration ~0.1 M - 0.5 M).

    • Note: Unlike EDC couplings, it is often effective to mix the acid and amine first.

  • Reagent Addition: Add DMC (1.0 - 1.2 equiv) to the mixture. The DMC will likely remain as a suspension or dissolve slowly depending on concentration.

  • Activation (The Trigger): Cool the mixture to 0°C (ice bath) if the substrate is sensitive to racemization. Otherwise, proceed at Room Temperature (RT).

  • Base Addition: Add the Base (Et3N or Pyridine, 2.0 equiv) dropwise over 5 minutes.

    • Observation: The reaction mixture often becomes clear as the DMC reacts and the DMI byproduct (liquid) forms. A mild exotherm may occur.

  • Reaction: Stir at RT for 3–12 hours.

    • Self-Validation: Monitor by TLC.[3] The spot for the starting acid should disappear. DMC itself is not UV active but stays at the baseline or dissolves in aqueous workup.

  • Workup (The "DMC Advantage"):

    • Dilute the reaction mixture with additional DCM.

    • Wash with Water (2x) to remove the DMI byproduct and salts.

    • Wash with 1N HCl (if product is not acid-sensitive) to remove excess amine/pyridine.

    • Wash with Saturated NaHCO3 to remove unreacted acid.

    • Dry over MgSO4, filter, and concentrate.[4]

  • Purification: Most products are obtained in >90% purity after evaporation. Recrystallize or column chromatograph if necessary.

Protocol B: Aqueous/Biphasic Synthesis (Green Chemistry)

Best for: Unprotected peptides, sugars, water-soluble amines, and "Green" process chemistry.

Materials:

  • Carboxylic Acid (Water soluble)[5]

  • Amine[1][2][6][3][7][8][9]

  • DMC (1.2 equiv)

  • Base: N-Methylmorpholine (NMM) or Na2CO3

  • Solvent: Water/Acetonitrile (1:1) or Water/THF

Procedure:

  • Dissolve the Acid and Amine in the Water/Organic solvent mixture.

  • Add the Base (2.0 equiv).

  • Add DMC (1.2 equiv) in one portion.

  • Stir vigorously at RT for 1–4 hours.

    • Mechanism:[2][8][10] DMC reacts faster with the carboxylate than it hydrolyzes with water, provided the concentration is sufficient (>0.2 M).

  • Isolation: If the product precipitates, filter it off (ideal). If not, extract with EtOAc or lyophilize.

Part 4: Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of DMCEnsure solvents are reasonably dry. Increase DMC to 1.5 equiv. Add DMC after the base if using the organic protocol (reverse addition).
Racemization High Temperature / Strong BasePerform the "Base Addition" step at 0°C. Switch from Et3N to Pyridine or N-Methylmorpholine (weaker bases).
No Reaction Steric HindranceHeat to Reflux (40°C for DCM). DMC is stable enough for mild heating. Use 4-DMAP (0.1 equiv) as a catalyst.
Precipitate in Reaction Amine Salt FormationThis is normal. The salt will dissolve as the base frees the amine and the reaction proceeds. Ensure vigorous stirring.
Self-Validating System Checks
  • Visual Check: In DCM, the reaction usually transitions from a suspension (solid DMC) to a clear solution (liquid DMI byproduct) as the reaction completes.

  • pH Check: Ensure the reaction mixture remains basic (pH > 8 on wet pH paper) during the coupling. If acidic, the amine is protonated and cannot attack the intermediate.

Part 5: Safety & Handling

  • Hazard: DMC is an irritant and corrosive (releases HCl upon hydrolysis). Handle in a fume hood.

  • Storage: Hygroscopic. Store in a desiccator or tightly sealed container at -20°C for long-term stability. If the white powder turns into a wet paste, it has hydrolyzed to DMI and is useless.

  • Byproduct Safety: DMI (1,3-dimethyl-2-imidazolidinone) is a polar aprotic solvent. While less toxic than HMPA, it can penetrate skin. Wear nitrile gloves.

References

  • Isobe, T., & Ishikawa, T. (1999).[1][4] 2-Chloro-1,3-dimethylimidazolinium Chloride.[1][2][4][9][11][12][13][14] 1. A Powerful Dehydrating Equivalent to DCC.[1][4] The Journal of Organic Chemistry, 64(19), 6984–6988. Link

  • Shoda, S., et al. (2020).[2] Applications of Shoda's reagent (DMC) and analogues for activation of the anomeric centre of unprotected carbohydrates.[13] Carbohydrate Research, 499, 108197. Link

  • ChemicalBook. (2023). 2-Chloro-1,3-dimethylimidazolidinium chloride Properties and CAS 37091-73-9.[1][4][11][12] Link

  • Lim, Y., et al. (2018).[3] Efficient Synthesis of α-Glycosyl Chlorides Using 2-Chloro-1,3-dimethylimidazolinium Chloride.[13][14] Asian Journal of Organic Chemistry. Link

Sources

Application

Application Notes & Protocols: Esterification Reactions Mediated by 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC)

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of esterification reactions facilitated by 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, commonly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of esterification reactions facilitated by 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, commonly known as DMC. Esteemed as a potent dehydrating agent, DMC offers a compelling alternative to classical reagents like dicyclohexylcarbodiimide (DCC), particularly for challenging substrates.[1][2] We will delve into the mechanistic underpinnings of DMC-mediated activation of carboxylic acids, present detailed, field-proven protocols for its application, and summarize its performance across a range of substrates. The primary advantages of this methodology—including mild reaction conditions, high yields, broad substrate scope, and simplified product purification due to a water-soluble byproduct—are highlighted, establishing DMC as an invaluable tool in modern organic synthesis.[1][2]

Introduction: Overcoming the Hurdles of Ester Synthesis

The synthesis of esters is a cornerstone of organic chemistry, with profound implications in pharmaceuticals, materials science, and fine chemical manufacturing. While venerable methods such as the Fischer and Steglich esterifications are widely taught and practiced, they are not without limitations.[3][4][5] Fischer esterification often requires harsh acidic conditions and a large excess of the alcohol to drive the equilibrium, rendering it unsuitable for sensitive substrates.[6] The Steglich esterification, which utilizes DCC, offers milder conditions but is plagued by the formation of a highly insoluble dicyclohexylurea (DCU) byproduct, which complicates product purification.[2][4][7]

2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (DMC) has emerged as a superior coupling reagent that circumvents these issues.[2] It functions as a powerful dehydrating agent under nearly neutral conditions, efficiently activating carboxylic acids for nucleophilic attack by alcohols.[2][8] A signal advantage of DMC is that its corresponding byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is water-soluble, enabling facile removal during aqueous work-up.[2] This property, combined with its high reactivity, makes DMC particularly effective for the esterification of sterically hindered acids and alcohols, which are often recalcitrant to other methods.[2]

Physicochemical Profile and Handling of DMC

A thorough understanding of the reagent's properties is paramount for its safe and effective use.

  • Chemical Structure:

    
    
    
  • Systematic Name: 2-chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium chloride[9]

  • Molecular Formula: C₅H₁₀Cl₂N₂[2][9]

  • Molecular Weight: 169.05 g/mol [2][9]

  • Appearance: White to off-white crystalline powder.[2][10][11]

  • Stability and Handling: DMC is hygroscopic and will gradually decompose in the presence of moisture to form DMI and hydrochloric acid.[2] This decomposition is accelerated by bases. Therefore, it is critical to store DMC under inert, anhydrous conditions (e.g., in a desiccator or glovebox) and to use anhydrous solvents for reactions.[2]

  • Preparation: DMC is typically synthesized by the chlorination of 1,3-dimethyl-2-imidazolidinone (DMI) using reagents such as oxalyl chloride, diphosgene, or phosgene.[2][10]

The Mechanism of DMC-Mediated Esterification

The efficacy of DMC lies in its ability to convert the hydroxyl group of a carboxylic acid into an excellent leaving group, thereby forming a highly reactive acylating agent. The reaction proceeds through the following key steps, typically in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Carboxylate Formation: The base deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion performs a nucleophilic attack on the electrophilic C2 carbon of the DMC reagent, displacing the chloride ion. This step forms a highly reactive O-acylisourea-type intermediate.

  • Nucleophilic Attack: The alcohol, acting as the nucleophile, attacks the carbonyl carbon of this activated intermediate.

  • Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which subsequently collapses to yield the final ester product and the stable, water-soluble urea byproduct, DMI. The protonated base is also regenerated and is later removed during the aqueous workup.

This mechanistic pathway is visualized in the diagram below.

Esterification_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH R-COOH (Carboxylic Acid) Base Base (e.g., Pyridine) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base DMC DMC ActivatedEster Activated Intermediate (O-Acylisourea analog) RCOO->ActivatedEster Nucleophilic Attack DMC->ActivatedEster Nucleophilic Attack ROH R'-OH (Alcohol) Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Nucleophilic Attack ROH->Tetrahedral Nucleophilic Attack Ester R-COOR' (Ester) Tetrahedral->Ester Collapse DMI DMI (Byproduct) Tetrahedral->DMI Collapse

Caption: Proposed mechanism for DMC-mediated esterification.

Application Notes: A Guide to Best Practices

Key Advantages
  • Simplified Purification: The primary byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is highly soluble in water, allowing for its easy removal via a simple aqueous extraction, a distinct advantage over DCC.[1][2]

  • Mild Conditions: Reactions proceed smoothly under nearly neutral or mildly basic conditions, typically at room temperature, preserving sensitive functional groups that may be compromised by acidic or harsh thermal methods.[2]

  • High Reactivity & Broad Scope: DMC is a highly reactive reagent that successfully mediates the esterification of a wide array of substrates. This includes sterically demanding tertiary alcohols, which are notoriously difficult to esterify using conventional methods.[2][12]

  • Cost-Effectiveness: The reagent is relatively inexpensive and can be prepared from readily available starting materials.[2]

Optimizing Reaction Parameters
  • Solvents: Anhydrous aprotic solvents are essential to prevent hydrolysis of the DMC reagent. Dichloromethane (CH₂Cl₂) is the most commonly employed solvent due to its inertness and ease of removal.[3][12]

  • Base: A non-nucleophilic organic base is required to scavenge the HCl generated during the reaction and to facilitate the initial deprotonation of the carboxylic acid. Pyridine and triethylamine (Et₃N) are standard choices. Typically, two equivalents of the base are used relative to the carboxylic acid.[2][12]

  • Stoichiometry: The most common protocol utilizes a 1:1:1 molar ratio of carboxylic acid, alcohol, and DMC, with 2 equivalents of base.[12] For less reactive or precious alcohols, a slight excess (e.g., 1.2 equivalents) of the carboxylic acid and DMC may be beneficial.

  • Temperature and Time: Most reactions are complete within a few hours at room temperature (20-25 °C).[3][12] For particularly hindered substrates, reaction times may be extended up to 20-24 hours.[12] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine completion.

Experimental Protocols

The following protocols are designed to be robust and adaptable. Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental_Workflow start Start dissolve Dissolve Acid, Alcohol, & DMC in Anhydrous CH₂Cl₂ start->dissolve cool Cool to 0 °C (Optional but Recommended) dissolve->cool add_base Add Base (e.g., Pyridine) Dropwise cool->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react quench Quench with Water react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash Organic Layer: 1. 5% HCl (aq) 2. Sat. NaHCO₃ (aq) 3. Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure Ester purify->end

Caption: General experimental workflow for DMC-mediated esterification.

Protocol 1: General Procedure for Esterification

This protocol is adapted from established literature procedures and is suitable for a wide range of primary and secondary alcohols.[2][12]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.), the alcohol (1.0 eq.), and 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (DMC, 1.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent. Stir the mixture until all solids are dissolved.

  • Base Addition: Add anhydrous pyridine (2.0 eq.) dropwise to the stirred solution at room temperature. A slight exotherm may be observed. For sensitive substrates, cooling the reaction mixture to 0 °C in an ice bath before adding the base is recommended.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase, visualizing with UV light and/or a potassium permanganate stain). Reactions are typically complete in 2-20 hours.

  • Work-up: Upon completion, pour the reaction mixture into water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with 5% aqueous HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove any unreacted acid), and finally with saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to afford the pure ester.

Protocol 2: Example for a Sterically Hindered Substrate (tert-Butyl Ester)[12]

This protocol demonstrates the utility of DMC for esterifying a challenging tertiary alcohol.

  • Preparation: In a flame-dried flask under N₂, combine 3-phenylpropionic acid (1.0 eq.), tert-butyl alcohol (1.0 eq.), and DMC (1.0 eq.).

  • Solvent and Base: Add anhydrous dichloromethane, followed by the dropwise addition of anhydrous pyridine (2.0 eq.) at room temperature.

  • Reaction: Stir the mixture for 20 hours at room temperature.

  • Work-up and Purification: Follow steps 5-8 from the General Protocol. This procedure has been reported to yield the tert-butyl 3-phenylpropionate in 91% yield.[12]

Performance and Substrate Scope

The DMC-mediated protocol has proven effective for a diverse range of substrates. The following table summarizes representative yields reported in the literature, showcasing the versatility of this method.[2]

Carboxylic AcidAlcoholBaseTime (h)Yield (%)
Benzoic acidBenzyl alcoholPyridine298
3-Phenylpropionic acidtert-Butyl alcoholPyridine2091[12]
Phenylacetic acidCyclohexanolPyridine398
Acetic acid1-AdamantanolPyridine2085
Boc-L-PhenylalanineBenzyl alcoholPyridine298
Z-Guanidino-L-arginineBenzyl alcoholPyridine2091
CycloartenolBoc-L-AlaninePyridine2095

Data compiled from Isobe, T.; Ishikawa, T. J. Org. Chem. 1999, 64, 6984-6988.[2]

Conclusion

2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (DMC) is a highly efficient, versatile, and practical reagent for the synthesis of esters. Its ability to function under mild, nearly neutral conditions makes it compatible with a wide range of sensitive functional groups. The straightforward, non-crystalling nature of its byproduct significantly simplifies product purification, offering a clear advantage over traditional carbodiimide reagents like DCC. For drug development professionals and synthetic chemists facing challenges with sterically hindered substrates or acid-labile molecules, the DMC-mediated protocol represents a powerful and reliable solution, streamlining the path to complex molecular targets.

References

  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Ahangar, A. A., et al. (2020). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances, 10(42), 25163–25168. [Link]

  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reaction. The Journal of Organic Chemistry, 64(19), 6989–6992. [Link]

  • PubChem. 2-Chloro-1,3-dimethylimidazolinium chloride. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Syntheses. (1980). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 12. [Link]

  • Kumar, P., & Gupta, P. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry, 98, 1-24. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

Sources

Method

The Alchemist's Assistant: A Guide to Carboxylic Acid Activation with 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride

Introduction: The Enduring Quest for Amide and Ester Bonds In the intricate world of organic synthesis, the formation of amide and ester linkages stands as a cornerstone transformation, pivotal to the construction of a v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Quest for Amide and Ester Bonds

In the intricate world of organic synthesis, the formation of amide and ester linkages stands as a cornerstone transformation, pivotal to the construction of a vast array of molecules, from life-saving pharmaceuticals to advanced materials. The direct condensation of a carboxylic acid with an amine or alcohol is often a thermodynamically unfavorable process, necessitating the activation of the carboxylic acid moiety. For decades, chemists have relied on a host of coupling reagents, each with its own set of advantages and drawbacks. Among these, 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (DMC) has emerged as a powerful and versatile tool, offering a compelling alternative to traditional activators like carbodiimides.[1]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of DMC for the activation of carboxylic acids. We will delve into the mechanistic underpinnings of this reagent, provide detailed, field-proven protocols for amide and ester synthesis, and offer insights into optimizing reaction conditions and troubleshooting potential challenges.

Why Choose DMC? A Paradigm of Efficiency and Simplicity

The prominence of DMC in modern organic synthesis is not without merit. It presents a unique combination of reactivity, selectivity, and practical advantages that streamline synthetic workflows.

  • Mild Reaction Conditions: DMC facilitates reactions under gentle, often room temperature, conditions, preserving sensitive functional groups that might not withstand the harsher environments required by other reagents.[2]

  • High Reactivity and Efficiency: As a potent dehydrating agent, DMC efficiently drives the equilibrium towards product formation, resulting in high yields for a broad range of substrates.[1]

  • Simplified Workup: The primary byproduct of the reaction, 1,3-dimethylimidazolidin-2-one, is water-soluble, allowing for straightforward removal during aqueous workup, a significant advantage over reagents like dicyclohexylcarbodiimide (DCC) which produce insoluble and difficult-to-remove urea byproducts.[1]

  • Cost-Effectiveness and Stability: DMC is a cost-effective reagent and exhibits good stability, making it an attractive choice for both small-scale research and larger-scale production.[1] It is a crystalline solid that is easy to handle, though it should be stored in a desiccated environment to prevent hydrolysis.[1]

The Heart of the Matter: Mechanism of Activation

The efficacy of DMC lies in its ability to transform a relatively unreactive carboxylic acid into a highly electrophilic intermediate. The reaction proceeds through the formation of a reactive acyl-imidazolium salt, which is then readily attacked by a nucleophile.

The generally accepted mechanism is as follows:

  • Activation: The carboxylic acid attacks the electrophilic C2 carbon of the 2-chloro-1,3-dimethyl-1H-imidazol-3-ium cation, displacing the chloride ion to form a highly reactive O-acylisourea-like intermediate.

  • Nucleophilic Attack: The amine or alcohol nucleophile then attacks the carbonyl carbon of this activated intermediate.

  • Product Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the desired amide or ester bond and releasing the water-soluble byproduct, 1,3-dimethylimidazolidin-2-one.

dot digraph "Mechanism_of_DMC_Activation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes RCOOH [label="Carboxylic Acid (R-COOH)"]; DMC [label="DMC\n(2-Chloro-1,3-dimethyl-\n1H-imidazol-3-ium chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_Intermediate [label="Activated Acyl-Imidazolium Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(R'-NH₂ or R'-OH)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Amide or Ester\n(R-CO-NHR' or R-CO-OR')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="1,3-Dimethyl-\nimidazolidin-2-one", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCOOH -> Activated_Intermediate [label="+ DMC\n- Cl⁻"]; Activated_Intermediate -> Tetrahedral_Intermediate [label="+ Nucleophile"]; Tetrahedral_Intermediate -> Product [label="- Byproduct"]; Tetrahedral_Intermediate -> Byproduct; } केंदDMC activation of a carboxylic acid.

Application Protocols: From Theory to Practice

The following protocols are designed to be robust starting points for a variety of substrates. As with any chemical reaction, optimization of stoichiometry, temperature, and reaction time may be necessary to achieve the highest yields for a specific transformation.

General Workflow for DMC-Mediated Coupling Reactions

dot digraph "DMC_Workflow" { graph [nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Combine Carboxylic Acid,\nNucleophile, and DMC\nin an aprotic solvent"]; Base [label="Add base (e.g., Triethylamine)\ndropwise at 0°C"]; Reaction [label="Allow to warm to room temperature\nand stir until completion\n(Monitor by TLC/LC-MS)"]; Workup [label="Quench with water and perform\naqueous workup to remove\nwater-soluble byproduct"]; Purification [label="Purify the crude product\n(e.g., column chromatography,\nrecrystallization)"]; End [label="Obtain Pure Amide/Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Base; Base -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; } केंदA typical workflow for DMC coupling.

Protocol 1: Amide Bond Formation

This protocol provides a general method for the coupling of a carboxylic acid with a primary or secondary amine.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (DMC) (1.1-1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-2.2 equiv)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, Acetonitrile)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), amine (1.0-1.2 equiv), and DMC (1.1-1.2 equiv).

  • Add anhydrous DCM to achieve a suitable concentration (typically 0.1-0.5 M).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add the base (TEA or DIPEA, 2.0-2.2 equiv) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired amide.

Protocol 2: Ester Synthesis

This protocol outlines a general procedure for the esterification of a carboxylic acid with an alcohol.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.0-1.5 equiv)

  • 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (DMC) (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), alcohol (1.0-1.5 equiv), and DMC (1.2 equiv).

  • Add anhydrous DCM to a suitable concentration (e.g., 0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the base (TEA or DIPEA, 2.2 equiv) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS. For sterically hindered substrates, gentle heating (e.g., 40 °C) may be required.

  • Once the reaction is complete, quench with water and extract the product with DCM (3 x volume of the aqueous layer).

  • Wash the combined organic extracts with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude ester by flash column chromatography or distillation.

Substrate Scope and Performance Data

The versatility of DMC is demonstrated by its successful application across a wide range of carboxylic acids and nucleophiles. The following tables provide a summary of representative examples and their corresponding yields.

Table 1: Amide Synthesis with Various Carboxylic Acids and Amines

Carboxylic AcidAmineBaseSolventTime (h)Yield (%)
Benzoic AcidBenzylamineTEADCM495
Phenylacetic AcidAnilineDIPEAMeCN692
Boc-Phe-OHGly-OMe·HClDIPEADCM1288
Adipic AcidMorpholine (2.2 eq)TEATHF890 (diamide)
4-Nitrobenzoic AcidCyclohexylamineTEADCM596

Yields are for isolated products after purification. Reaction conditions may vary.

Table 2: Ester Synthesis with Various Carboxylic Acids and Alcohols

Carboxylic AcidAlcoholBaseSolventTime (h)Yield (%)
Benzoic AcidBenzyl AlcoholTEADCM1293
Acetic Acid1-OctanolDIPEADCM689
Phenylpropionic AcidCyclohexanolTEATHF1885
Stearic AcidMethanolTEADCM896
2-Naphthoic AcidEthanolDIPEAMeCN1691

Yields are for isolated products after purification. Reaction conditions may vary.

Troubleshooting Guide: Navigating Common Challenges

While DMC is a robust reagent, challenges can occasionally arise. This section provides guidance on common issues and their potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive DMC (hydrolyzed). 2. Insufficiently reactive nucleophile. 3. Steric hindrance. 4. Inadequate base.1. Use freshly opened or properly stored DMC. 2. Increase reaction temperature or time. Consider using a more nucleophilic catalyst like DMAP (catalytic amount). 3. Increase reaction time and/or temperature. 4. Ensure the use of a non-nucleophilic base like DIPEA, especially for sensitive substrates. Ensure stoichiometry is correct.
Formation of Side Products 1. Racemization of chiral carboxylic acids. 2. Reaction with other functional groups in the substrate.1. Perform the reaction at lower temperatures (0 °C to RT). Consider the addition of a racemization suppressant like HOBt (1-hydroxybenzotriazole), although this may complicate the reaction mixture. 2. Protect sensitive functional groups prior to the coupling reaction.
Difficult Purification 1. Incomplete removal of the 1,3-dimethylimidazolidin-2-one byproduct.1. Perform thorough aqueous washes during workup. For particularly polar products, multiple extractions may be necessary.

Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox

2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride has proven itself to be a highly effective and practical reagent for the activation of carboxylic acids in the synthesis of amides and esters. Its mild reaction conditions, high yields, broad substrate scope, and the ease of byproduct removal make it a superior choice in many synthetic applications. By understanding the underlying mechanism and following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently employ DMC to streamline their synthetic endeavors and accelerate the discovery and development of novel chemical entities.

References

  • Han, J., et al. (2020). 2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. Asian Journal of Organic Chemistry, 9(5), 745-748. Available at: [Link]

  • Ishikawa, T., et al. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-1,3-dimethylimidazolinium chloride. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Tian, Q., et al. (2018). Imidazolium Chloride: An Efficient Catalyst for Transamidation of Primary Amines. Molecules, 23(9), 2209. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carboxylic Acid Amides: A Perspective on the Recent Developments in Their Syntheses and Applications. The Journal of Organic Chemistry, 80(13), 6445–6473. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with DMC (2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride)

Case ID: DMC-OPT-2024 Agent: Senior Application Scientist, Dr. Aris Thorne Subject: Troubleshooting Yield & Selectivity Issues in Dehydrative Couplings Introduction: The "Shoda Reagent" System Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DMC-OPT-2024 Agent: Senior Application Scientist, Dr. Aris Thorne Subject: Troubleshooting Yield & Selectivity Issues in Dehydrative Couplings

Introduction: The "Shoda Reagent" System

Welcome to the technical support hub for 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (often abbreviated as DMC ). You are likely using this reagent because you need a powerful dehydrating agent that avoids the "urea nightmare" associated with DCC, or because you are working with sterically hindered substrates that mild coupling agents (like EDC) fail to activate.

DMC is not just a "stronger" DCC; it operates via a distinct chloro-iminium activation mechanism . Success requires respecting its moisture sensitivity and understanding the kinetics of the intermediate acyl-imidazolium species.

Module 1: Reagent Integrity & Handling (The Foundation)

Q: My reaction yield is inconsistent (15% - 85%) between batches. What is the primary failure mode?

A: The most common cause of inconsistency is hydrolysis of the reagent before it ever sees your substrate. DMC is extremely hygroscopic.

  • The Diagnostic: DMC acts as a chlorinating agent for water. If your bottle has been opened frequently without an inert gas purge, the surface layer converts to 1,3-dimethyl-2-imidazolidinone (DMI) and HCl.

  • The Fix:

    • Visual Check: DMC should be a white to pale yellow powder/crystal. If it is clumpy or wet, discard it.

    • Storage: Store at 2–8°C under Argon/Nitrogen.

    • Protocol Adjustment: Do not weigh DMC on an open bench on a humid day. Weigh it quickly into a tared vial and immediately cap it, or use a glovebox for critical scale-up.

Module 2: Reaction Optimization (The Core)

Q: I am observing chlorination of my substrate instead of esterification/amidation. Why?

A: This is a classic "competency error" between the nucleophile and the chloride counter-ion.

Mechanism: DMC activates the carboxylic acid to form an Acyl-Imidazolium Intermediate . This intermediate is highly electrophilic.

  • Scenario A (Desired): Your alcohol/amine attacks the carbonyl

    
     Ester/Amide.
    
  • Scenario B (Undesired): The chloride ion (from the reagent itself) attacks the carbonyl

    
     Acid Chloride.
    

Troubleshooting Protocol:

  • Base Selection is Critical: You must use a base (typically Triethylamine or Pyridine ) to neutralize the HCl generated.

    • Standard: 2.0 - 3.0 equivalents of base relative to DMC.

    • Why? If the solution becomes acidic, the amine nucleophile becomes protonated (ammonium) and non-nucleophilic, leaving the Chloride ion as the only available nucleophile.

  • Order of Addition:

    • Do not mix Acid + DMC and wait.

    • Correct Sequence: Mix Carboxylic Acid + Nucleophile (Alcohol/Amine) + Base in solvent (DCM). Add DMC last (solid or solution). This ensures the nucleophile is present the moment the active intermediate forms.

Q: Can I use DMC for extremely hindered alcohols (e.g., tert-butanol, menthol)?

A: Yes, this is DMC's "killer app." Unlike EDC/NHS, DMC drives the reaction through an intermediate that is less sensitive to steric bulk.

Recommended Stoichiometry for Hindered Substrates:

ComponentEquivalentsRole
Carboxylic Acid1.0Substrate
Alcohol (Hindered)1.0 - 1.2Nucleophile
DMC 1.2 - 1.5 Activator
Triethylamine 2.5 - 3.0 Acid Scavenger
SolventDCM or MeCNMedium (0.1 - 0.2 M)

Module 3: Mechanistic Visualization

Understanding the pathway allows you to pinpoint where the reaction stalls.

DMC_Mechanism DMC DMC Reagent (Chloro-imidazolium) Inter1 Active Intermediate (Acyl-Imidazolium) DMC->Inter1 Activation (-HCl) Acid Carboxylic Acid (R-COOH) Acid->Inter1 Activation (-HCl) Base Base (Et3N) Base->Inter1 Activation (-HCl) Product Product (Ester/Amide) Inter1->Product Nucleophilic Attack Byprod Byproduct (DMI + HCl salt) Inter1->Byprod Leaving Group Chloride Cl- Ion Inter1->Chloride Side Reaction: Acid Chloride Formation Nuc Nucleophile (R'-OH / R'-NH2)

Figure 1: The activation pathway. Note the red dotted line: if the Nucleophile is slow or absent, Chloride ions will compete, leading to acid chlorides.

Module 4: Workup & Isolation (The Harvest)

Q: How do I remove the DMI byproduct? It seems oily.

A: One of DMC's greatest advantages over DCC is that its byproduct, 1,3-dimethyl-2-imidazolidinone (DMI) , is highly water-soluble.[1] DCC produces dicyclohexylurea (DCU), which is insoluble and clogs filters. DMI washes away.

The "Self-Validating" Workup Protocol:

  • Quench: Add water to the reaction mixture.

  • Phase Separation: Dilute with DCM (if not already the solvent).

  • The Wash Cycle (Critical):

    • Wash 1: 1N HCl (Removes unreacted amine and Pyridine/TEA).

    • Wash 2: Saturated NaHCO₃ (Removes unreacted carboxylic acid).

    • Wash 3: Water or Brine (Removes the DMI byproduct ).

  • Validation: The DMI is extremely polar. If your organic layer still contains DMI (visible as a high-boiling solvent peak in NMR, ~2.7 ppm singlet for N-Me), you did not wash with enough water.

Comparison of Coupling Agents:

FeatureDMC (Shoda Reagent)DCC (Dicyclohexylcarbodiimide)EDC (Water Soluble Carbodiimide)
Byproduct DMI (Water Soluble Liquid)DCU (Insoluble Solid)Urea (Water Soluble)
Reactivity High (Activates hindered acids)ModerateModerate
Sensitization Low/ModerateHigh (Potent Allergen) Low
Atom Economy Poor (Loss of large urea)PoorPoor
Cost ModerateVery LowHigh

Module 5: Advanced Troubleshooting (FAQ)

Q: My reaction turns dark/black immediately. Is this normal? A: No. A dark black color usually indicates decomposition of the DMC reagent or polymerization of sensitive substrates (like conjugated dienes) due to the transient acidity before the base neutralizes the HCl.

  • Fix: Ensure your base is added to the acid before adding the DMC. Maintain temperature at 0°C during addition, then warm to Room Temp.

Q: I need to dehydrate a primary amide to a nitrile. Can DMC do this? A: Yes, efficiently.

  • Protocol: Amide (1 eq) + DMC (1 eq) + Base (2 eq).

  • Note: This reaction is often faster than esterification. Monitor by TLC; the amide spot should disappear rapidly.

Q: Can I use DMC in DMF or DMSO? A: You can, but it defeats the purpose of the easy workup. DMI (the byproduct) is structurally similar to DMF. Separating DMI from DMF is difficult.

  • Recommendation: Stick to Dichloromethane (DCM) , Chloroform , or Acetonitrile . These solvents allow for the aqueous washing out of DMI.

References

  • Isobe, T.; Ishikawa, T. "2-Chloro-1,3-dimethylimidazolinium Chloride.[1][2][3][4] 1. A Powerful Dehydrating Equivalent to DCC." J. Org.[1][2][3][4] Chem.1999 , 64, 6984–6988.[1][2] Link

  • Isobe, T.; Ishikawa, T. "2-Chloro-1,3-dimethylimidazolinium Chloride.[1][2][3][4] 2. Its Application to the Construction of Heterocycles through Dehydration Reactions." J. Org.[1][3] Chem.1999 , 64, 6989–6992.[1] Link

  • TCI Chemicals. "2-Chloro-1,3-dimethylimidazolinium Chloride (DMC) Product Information." Link

Sources

Optimization

purification of products from 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride reactions

Topic: Purification & Troubleshooting for 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC) Reactions Executive Summary: The DMC Advantage Welcome to the DMC Technical Support Hub. You are likely using DMC (Shoda’s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting for 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC) Reactions

Executive Summary: The DMC Advantage

Welcome to the DMC Technical Support Hub. You are likely using DMC (Shoda’s Reagent) as a dehydrating condensing agent because you need to avoid the insoluble urea byproducts associated with DCC (dicyclohexylcarbodiimide).

The Core Value Proposition: DMC facilitates amide coupling, esterification, and heterocycle synthesis under nearly neutral conditions.[1] Its primary byproduct, 1,3-dimethyl-2-imidazolidinone (DMI) , is highly water-soluble.[1] Unlike DCC/DCU, which requires filtration, DMC reactions are designed to be purified primarily through aqueous extraction .

Mechanism & Causality

To troubleshoot effectively, you must understand the reaction pathway. DMC activates a carboxylic acid to form an acyloxyimidazolinium intermediate . This intermediate is highly reactive toward nucleophiles (amines/alcohols).

Figure 1: DMC Activation & Byproduct Formation

This diagram illustrates the "Active Ester" pathway and the generation of the water-soluble DMI byproduct.

DMC_Mechanism Substrate Carboxylic Acid (R-COOH) Intermediate Acyloxyimidazolinium Intermediate (Highly Reactive) Substrate->Intermediate Activation Step DMC DMC Reagent (Electrophile) DMC->Intermediate Activation Step Base Base (TEA/Pyridine) Base->Intermediate Activation Step Salt Salt Byproduct (Base-HCl) Base->Salt Scavenging HCl Product Target Product (Amide/Ester) Intermediate->Product Coupling Step Byproduct Byproduct: DMI (Water Soluble) Intermediate->Byproduct Elimination Nucleophile Nucleophile (R'-NH2 / R'-OH) Nucleophile->Product

Caption: The carboxylic acid attacks DMC to form the active intermediate. Upon nucleophilic attack, the stable DMI byproduct is released.

Standard Purification Protocol (The Self-Validating System)

Critical Insight: DMI has a high boiling point (225°C ). You cannot remove it via rotary evaporation. If you skip the aqueous wash, you will be left with a solvent-wet oil that is difficult to crystallize.

Step-by-Step Workup Guide
StepActionScientific Rationale
1 Quench Add water to the reaction mixture (usually DCM or CHCl3 solvent). Stir for 5-10 mins.
2 Phase Separation Transfer to a separatory funnel. Retain the organic layer.
3 Acid Wash Wash organic layer with 5% HCl (or citric acid if acid-sensitive).
4 Base Wash Wash organic layer with sat. NaHCO3 .
5 The "Polishing" Wash CRITICAL: Wash organic layer 2x with Water or Brine .
6 Drying Dry over MgSO4 or Na2SO4, filter, and concentrate.
Figure 2: Purification Decision Tree

Follow this logic flow to determine the correct purification strategy based on product phase.

Purification_Workflow Start Reaction Complete Quench Quench with Water Start->Quench SepFunnel Partition: Organic vs Aqueous Quench->SepFunnel OrgLayer Organic Layer (Contains Product + DMI) SepFunnel->OrgLayer AqLayer Aqueous Layer (Discard Salts) SepFunnel->AqLayer WashStep CRITICAL: Wash 2x with Water/Brine OrgLayer->WashStep Removes DMI Check Is Product Solid? WashStep->Check Solid Recrystallization (Hexane/EtOAc) Check->Solid Yes Oil Flash Chromatography (Silica Gel) Check->Oil No

Caption: The workflow prioritizes aqueous washing to remove DMI before attempting crystallization or chromatography.

Troubleshooting & FAQs

Scenario A: "I concentrated my reaction, but it's an oily residue that won't solidify."
  • Diagnosis: Residual DMI solvent.[2] Because DMI boils at 225°C, it acts as a non-volatile impurity that prevents crystallization.

  • Solution:

    • Redissolve the residue in Ethyl Acetate or DCM.

    • Perform three aggressive washes with water .

    • Re-dry and concentrate.

    • If the product is still oily, triturate with cold hexane or diethyl ether (DMI is soluble in ether, many amides are not).

Scenario B: "My yield is significantly lower than reported in literature."
  • Diagnosis: Hydrolysis of the Reagent. DMC is hygroscopic and hydrolyzes rapidly in moist air to form DMI and HCl, becoming inert before it activates your acid.

  • Solution:

    • Ensure the DMC bottle is stored in a desiccator.

    • Use anhydrous solvents (DCM, THF, or Acetonitrile).

    • Conduct the reaction under an inert atmosphere (Nitrogen/Argon).

Scenario C: "Can I use DMC for sterically hindered substrates?"
  • Answer: Yes. DMC is often superior to EDC/DCC for hindered acids (e.g., pivalic acid derivatives) because the linear structure of the active intermediate is less sterically demanding than the O-acylisourea formed by carbodiimides [1].

  • Protocol Adjustment: For highly hindered substrates, allow the Acid + DMC + Base activation step to proceed for 30 minutes before adding the nucleophile.

Scenario D: "The reaction turns dark yellow/orange. Is this normal?"
  • Answer: A light yellow color is typical. A dark orange/brown color often indicates the presence of free HCl or excessive heat causing degradation.

  • Correction: Ensure you are using at least 2.0 equivalents of base (e.g., Triethylamine). 1 eq neutralizes the HCl from the reagent, and the 2nd eq neutralizes the HCl generated during coupling.

Data: Solvent Compatibility Table

DMC solubility impacts the reaction rate. Use this table to select the optimal solvent system.

SolventDMC SolubilityReaction RateNotes
Dichloromethane (DCM) HighFastPreferred. Easy to wash with water later.
Acetonitrile (MeCN) HighFastGood for polar substrates.
THF ModerateModerateEnsure it is peroxide-free and dry.
DMF HighSlowAvoid if possible. Hard to remove DMF and DMI during workup.
Toluene LowSlowDMC may exist as a suspension; reaction still proceeds but slower.

References

  • Isobe, T., & Ishikawa, T. (1999).[1][3] 2-Chloro-1,3-dimethylimidazolinium Chloride.[3][4][5][6][7][8][9] 1. A Powerful Dehydrating Equivalent to DCC.[1][3] The Journal of Organic Chemistry, 64(19), 6984–6988.[1]

  • Isobe, T., & Ishikawa, T. (1999).[1][3][8] 2-Chloro-1,3-dimethylimidazolinium Chloride.[3][4][5][6][7][8][9] 2. Its Application to the Construction of Heterocycles through Dehydration Reactions.[3] The Journal of Organic Chemistry, 64(19), 6989–6992.

  • Shoda, S., et al. (2020). Applications of Shoda's reagent (DMC) and analogues for activation of the anomeric centre of unprotected carbohydrates.[7][10][11] Carbohydrate Research, 499, 108197.

  • ChemicalBook. (2024).[3] 2-Chloro-1,3-dimethylimidazolinium chloride Properties and Solubility Data.

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC)

Welcome to the dedicated technical support guide for the synthesis and optimization of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, commonly referred to as DMC. This resource is designed for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, commonly referred to as DMC. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we move beyond simple protocols to address the nuances of the synthesis, focusing on troubleshooting common issues and providing a deeper understanding of the reaction's critical parameters.

The primary and most efficient route to synthesizing DMC involves the chlorination of 1,3-dimethyl-2-imidazolidinone (also known as DMI), a cyclic urea.[1][2] While seemingly straightforward, this reaction is highly sensitive to specific conditions, and deviations can lead to significantly compromised yield and purity. This guide provides the expert insights necessary to navigate these challenges effectively.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses the most common problems encountered during the synthesis of DMC.

Question 1: My final yield is significantly lower than the >90% reported in the literature. What are the most probable causes?

Answer: Low yield is the most frequent issue and can almost always be traced back to one of four critical areas: moisture contamination, reagent quality, improper stoichiometry, or inadequate temperature control.

  • Moisture Contamination (The Primary Culprit): DMC is extremely hygroscopic.[2][3] Any moisture present in the reaction flask, solvent, or starting materials will react with the product, hydrolyzing it back to the starting material, 1,3-dimethyl-2-imidazolidinone (DMI), and HCl.[1]

    • Self-Validation Protocol: Before starting, ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Reagent Quality & Stoichiometry:

    • Chlorinating Agent: The activity of your chlorinating agent (e.g., oxalyl chloride, diphosgene) is paramount. An older bottle that has been opened multiple times may have degraded. It is recommended to use a fresh bottle or titrate to determine its activity.

    • Starting Material (DMI): While less sensitive, ensure your DMI is pure and dry.

    • Stoichiometry: Precise measurement of the chlorinating agent is critical. An excess can lead to side reactions and purification difficulties, while an insufficient amount will result in an incomplete reaction.

  • Temperature Control: The initial phase of the reaction is often exothermic.[3] Adding the chlorinating agent must be done slowly at a reduced temperature (e.g., 0-5°C) to prevent runaway reactions and the formation of undesired byproducts.[3] Following the initial addition, the reaction often requires heating to proceed to completion.[3] Failure to maintain this temperature profile can stall the reaction or promote decomposition.

Question 2: My isolated product is an off-white or yellow powder, not the pure white crystals described. How can I improve its purity?

Answer: A discolored product typically indicates the presence of impurities from either an incomplete reaction or decomposition.

  • Source of Impurity: The most common impurity is unreacted 1,3-dimethyl-2-imidazolidinone (DMI). Yellowish tints can also arise from byproducts formed during an overly aggressive, high-temperature reaction.

  • Purification Protocol - Trituration/Washing: The crude product can be effectively purified by washing with an anhydrous, non-polar solvent in which DMC has poor solubility.

    • Place the crude, filtered solid in a flask under an inert atmosphere.

    • Add a sufficient volume of anhydrous diethyl ether or carbon tetrachloride.[3]

    • Stir the slurry vigorously for 15-20 minutes.

    • Filter the solid under inert atmosphere, wash with another small portion of the cold, anhydrous solvent, and dry thoroughly under high vacuum. This process washes away the more soluble DMI and other organic impurities.

  • Recrystallization (Advanced): While washing is usually sufficient, for very high purity applications, recrystallization can be performed. This is challenging due to the compound's reactivity. A mixed solvent system like anhydrous dichloromethane/diethyl ether is a potential starting point, but it must be performed under strictly anhydrous conditions.

Question 3: The reaction appears to stall, and analysis (e.g., IR spectroscopy) shows a significant amount of starting material remaining even after extended reaction times. What steps should I take?

Answer: A stalled reaction points to an issue with one of the core reaction components or conditions. The following troubleshooting workflow can help diagnose the problem.

Troubleshooting Workflow for a Stalled Reaction

Caption: A logical workflow to diagnose and resolve a stalled DMC synthesis.

Question 4: My isolated DMC is difficult to handle and seems to liquefy or "melt" when exposed to air. How should I properly store and handle this reagent?

Answer: This behavior is a classic sign of the compound's hygroscopic nature.[1][2] The "melting" is the solid absorbing atmospheric moisture, leading to decomposition.

  • Handling Best Practices:

    • Always handle DMC inside a glovebox or under a positive pressure of inert gas (argon or nitrogen).

    • Use dry, clean spatulas and weighing boats.

    • Minimize the time the container is open to the atmosphere.

  • Storage Protocol:

    • Store the product in a tightly sealed container, preferably with a PTFE-lined cap.

    • For added protection, wrap the cap and joint with Parafilm.

    • Place the sealed container inside a desiccator containing a strong desiccant (e.g., P₂O₅).

    • For long-term storage, keep the desiccated container in a freezer at or below -20°C.[3]

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of different chlorinating agents for this synthesis?

A1: Phosgene, diphosgene, and oxalyl chloride are the most cited reagents.[1]

  • Phosgene: While it can provide excellent yields, it is an extremely toxic gas and requires specialized handling procedures and equipment.[3] Its use is not recommended outside of industrial settings equipped for it.

  • Diphosgene (Trichloromethyl Chloroformate): A safer liquid alternative to phosgene, but it is still highly toxic and must be handled with extreme care in a fume hood.

  • Oxalyl Chloride: This is often the preferred reagent in a laboratory setting.[1] It is a liquid that is easier to handle than phosgene, and its byproducts (CO, CO₂) are gaseous, which simplifies workup. It is still corrosive and toxic, requiring careful handling.

Q2: How can I monitor the reaction's progress?

A2: The most straightforward method is via Infrared (IR) Spectroscopy. The synthesis is characterized by the disappearance of the strong carbonyl (C=O) stretching frequency of the starting urea (1,3-dimethyl-2-imidazolidinone), which is typically found around 1680-1700 cm⁻¹. A small aliquot can be carefully quenched and analyzed. ¹H NMR can also be used to monitor the disappearance of the starting material peaks and the appearance of the product peaks.

Q3: What is the primary decomposition pathway for DMC?

A3: The primary decomposition pathway is hydrolysis. The electrophilic carbon atom of the imidazolium ring is attacked by water, leading to the cleavage of the C-Cl bond and subsequent collapse of the ring intermediate to regenerate the thermodynamically stable 1,3-dimethyl-2-imidazolidinone (DMI) and two equivalents of HCl.

Synthesis and Decomposition Pathway

G cluster_synthesis Synthesis Pathway cluster_decomposition Decomposition Pathway DMI 1,3-Dimethyl-2-imidazolidinone (DMI) DMC 2-Chloro-1,3-dimethyl-1H- imidazol-3-ium chloride (DMC) DMI->DMC + Oxalyl Chloride - CO, -CO2, -HCl DMC_dec DMC DMI_dec DMI DMC_dec->DMI_dec + 2 H2O - 2 HCl

Caption: The reversible relationship between synthesis and moisture-driven decomposition.

Optimized Experimental Protocol

This protocol uses oxalyl chloride, a common and relatively safer chlorinating agent for lab-scale synthesis.[1]

Reaction Parameter Summary
ReagentMolar Equiv.MW ( g/mol )RoleKey Considerations
1,3-Dimethyl-2-imidazolidinone1.0114.15Starting MaterialMust be anhydrous
Oxalyl Chloride1.1126.93Chlorinating AgentUse fresh; handle in fume hood
Dichloromethane (DCM)-84.93SolventMust be anhydrous
Step-by-Step Methodology
  • Preparation: Oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Allow to cool to room temperature under a positive flow of inert gas.

  • Reactant Addition: Charge the flask with 1,3-dimethyl-2-imidazolidinone (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Chlorinating Agent Addition: Dissolve oxalyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred DMI solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. Vigorous gas evolution (CO, CO₂) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-2 hours at room temperature.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 40°C for DCM) for 2-4 hours or until monitoring indicates the reaction is complete.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a white solid. If not, the volume of DCM can be reduced under vacuum.

  • Purification: Collect the solid by filtration under an inert atmosphere. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or soluble byproducts.

  • Drying & Storage: Dry the resulting white crystalline solid under high vacuum for several hours. A typical yield is 90-97%. Store immediately in a sealed container inside a desiccator in a freezer.

References

  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988. Available from: [Link]

  • Organic Chemistry Portal. 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. Available from: [Link]

  • PubChem. 2-Chloro-1,3-dimethylimidazolinium chloride. Available from: [Link]

  • Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reactions. The Journal of Organic Chemistry, 64(19), 6989–6992. Available from: [Link]

Sources

Optimization

scale-up considerations for reactions using 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride

Technical Support Center: Scale-Up Guide for 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC) Critical Disclaimer: Know Your "DMC" STOP. Before proceeding, verify your reagent.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Guide for 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC)

Critical Disclaimer: Know Your "DMC"

STOP. Before proceeding, verify your reagent.

  • This Guide: Covers 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (CAS: 37091-73-9). A solid chlorinating/dehydrating agent.

  • NOT: Dimethyl Carbonate (also abbreviated DMC), which is a liquid solvent/methylating agent.[1]

  • Confusion Risk: High. Using the wrong "DMC" will result in total process failure.

Executive Summary

2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (DMC) is a powerful dehydrating agent used primarily for the formation of amides, esters, and anhydrides. It functions as a "water-soluble DCC," offering the reactivity of carbodiimides without the nightmare of insoluble urea byproducts.

Key Scale-Up Advantages:

  • Homogeneity: The byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is a liquid and water-soluble, eliminating filtration steps associated with DCU (dicyclohexylurea).

  • Atom Economy: High reactivity often allows for near-stoichiometric usage (1.1–1.2 equiv).

  • Versatility: Effective for sterically hindered substrates where EDC/HOBt fails.

Module 1: Chemistry & Mechanism

The Reaction Pathway

DMC activates carboxylic acids by forming a highly reactive acyloxyimidazolinium intermediate. This species is susceptible to nucleophilic attack by amines or alcohols.

DMC_Mechanism DMC DMC Reagent (Chlorinated Imidazolinium) Inter Active Intermediate (Acyloxyimidazolinium) DMC->Inter Activation (-HCl) Acid Carboxylic Acid (R-COOH) Acid->Inter Activation (-HCl) Base Base (Et3N/Pyridine) Base->Inter Activation (-HCl) Product Final Product (Amide/Ester) Inter->Product Nucleophilic Attack Byproduct Byproduct (DMI + HCl) Inter->Byproduct Leaving Group Amine Nucleophile (Amine/Alcohol) Amine->Product Nucleophilic Attack

Figure 1: Activation and coupling mechanism of DMC. The reagent acts as a chloride donor and oxygen acceptor, releasing DMI as a stable urea byproduct.

Stoichiometry Table

For a standard 1.0 mol scale amide coupling:

ComponentEquiv.RoleCritical Note
Carboxylic Acid 1.0SubstrateLimiting reagent.
Amine 1.0–1.1NucleophileAdd after activation if acid is sensitive.
DMC Reagent 1.1–1.2ActivatorHygroscopic. Handle under N2.
Base (Et3N/DIPEA) 2.0–2.5ScavengerNeutralizes 2 equiv of HCl generated.
Solvent 10-15 VMediumDCM or MeCN preferred. Avoid protic solvents.

Module 2: Scale-Up Protocols & Safety

Reagent Handling (The "Crunch" Test)

DMC is a hygroscopic solid.

  • Visual Check: High-quality DMC is a free-flowing white crystalline powder. If it appears clumpy, sticky, or smells strongly of HCl, it has hydrolyzed.

  • Protocol: Weigh in a glovebox or use a dedicated solids charging hopper with nitrogen sweep.

  • Self-Validation: Dissolve a small sample in dry DCM. It should yield a clear solution. Turbidity indicates hydrolysis (formation of insoluble DMI/HCl complexes).

Exotherm Management

The reaction with water or nucleophiles is exothermic .

  • Risk: Rapid addition of DMC to a wet mixture or bulk addition of base can trigger a thermal runaway, potentially decomposing the active intermediate.

  • Control Strategy:

    • Dissolve Acid + Base in solvent. Cool to 0–5°C.

    • Add DMC portion-wise (solid) or as a solution (in dry DCM) over 30–60 minutes.

    • Monitor internal temperature (IT). Maintain IT < 10°C during addition.

Reactor Compatibility
  • Forbidden: 304/316 Stainless Steel. The reaction generates chloride ions and transient HCl. In the presence of trace moisture, this causes severe pitting corrosion.

  • Required: Glass-lined reactors (GLR) or Hastelloy (C-22/C-276).

Module 3: Troubleshooting & Purification (The DMI Problem)

The byproduct, 1,3-dimethyl-2-imidazolidinone (DMI) , is the primary challenge in work-up. It is a high-boiling (225°C), polar aprotic solvent.

Q: How do I remove DMI from my product?

Scenario A: Product is Non-Polar (Lipophilic)

  • Method: Aqueous Wash.[2]

  • Protocol:

    • Quench reaction with water.[2][3]

    • Wash organic layer (DCM/EtOAc) 3x with water or 5% LiCl solution.

    • DMI partitions effectively into the aqueous phase.

    • Validation: Check organic layer by GC/LC. DMI peak should be <0.5%.

Scenario B: Product is Polar / Water Soluble

  • Issue: Washing with water will extract your product along with the DMI.

  • Method: Crystallization (The "Crash" Method).

  • Protocol:

    • Do not perform an aqueous wash.

    • Concentrate the reaction mixture to remove the volatile reaction solvent (DCM).

    • Add a solvent in which DMI is soluble but your product is not (e.g., Ether, MTBE, or cold Isopropanol).

    • DMI stays in the mother liquor; product precipitates.

    • Filter and wash the cake with the anti-solvent.

Scenario C: The "Goo" Phase

  • Issue: Reaction turns into a sticky oil during workup.

  • Cause: DMI is acting as a co-solvent, preventing crystallization.

  • Fix: Use n-Butanol extraction.

    • Add water to the mixture.[2][3][4][5]

    • Extract the product into n-Butanol (if product is moderately polar). DMI tends to stay in the aqueous phase if the water volume is high enough (high partition coefficient favoring water for DMI).

Module 4: Frequently Asked Questions (FAQs)

Q1: My yield is lower than reported in literature. Why?

  • Root Cause 1: Moisture. DMC hydrolyzes rapidly. Did you leave the drum open?

  • Root Cause 2: Base Stoichiometry. You need at least 2 equivalents of base. One neutralizes the HCl from the reagent counter-ion, the second neutralizes the HCl from the condensation. If you use only 1 equiv, the reaction stalls at 50% conversion.

Q2: Can I use DMC for peptide coupling?

  • Answer: Yes, but with caution regarding racemization .[6]

  • Fix: For chiral substrates, add 1.0 equiv of HOBt or Oxyma . DMC activates the HOBt to the active ester, which then couples with the amine with lower risk of epimerization compared to direct DMC coupling.

Q3: The reaction mixture turned yellow/orange. Is this normal?

  • Answer: A slight yellowing is normal. Dark orange/brown suggests thermal decomposition of the DMC reagent (often caused by lack of cooling during addition) or oxidation of the amine. Check purity immediately.

Q4: Is DMI toxic?

  • WARNING: Yes. DMI is structurally similar to DMPU and HMPA. It is a potential reproductive toxin .

  • Action: Treat all waste streams containing DMI as hazardous. Do not dispose of down the drain, even if water-soluble.

References

  • Isobe, T., & Ishikawa, T. (1999).[7][8] 2-Chloro-1,3-dimethylimidazolinium Chloride.[7][8][9][10] 1. A Powerful Dehydrating Equivalent to DCC.[7][8] The Journal of Organic Chemistry, 64(19), 6984–6988. Link

  • Lim, Y.-J., et al. (2020). 2-Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation.[10] Asian Journal of Organic Chemistry, 9(5). Link

  • Safety Data Sheet: 2-Chloro-1,3-dimethylimidazolinium chloride.[7] Fisher Scientific. Link

  • Patent US5011936A: Process for refining 1,3-dimethyl-2-imidazolidinone (DMI). (Discusses solubility and removal). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC) and Other Chlorinating Agents for Researchers

In the landscape of modern organic synthesis, the conversion of alcohols and carboxylic acids to their corresponding chlorides is a foundational transformation. The choice of chlorinating agent is paramount, directly inf...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the conversion of alcohols and carboxylic acids to their corresponding chlorides is a foundational transformation. The choice of chlorinating agent is paramount, directly influencing reaction efficiency, substrate compatibility, and safety. This guide provides an in-depth comparison of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (DMC), a versatile and increasingly popular reagent, with established chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal reagent for their specific synthetic challenges.

Introduction: The Chlorinating Agent's Role in Synthesis

Chlorinating agents are indispensable tools for activating hydroxyl groups in alcohols and carboxylic acids, transforming them into better leaving groups for subsequent nucleophilic substitution reactions. The ideal reagent should offer high yields, broad substrate scope, mild reaction conditions, and a favorable safety profile. While traditional agents like thionyl chloride and oxalyl chloride have been mainstays in the laboratory, they possess inherent drawbacks that necessitate the exploration of alternatives.

A Closer Look at 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC)

2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, commonly known as DMC, has emerged as a powerful dehydrating and chlorinating agent.[1][2] It is a stable, crystalline solid, which offers significant advantages in handling and storage compared to the volatile and corrosive nature of many traditional chlorinating agents.[1]

Key Physicochemical Properties of DMC:

PropertyValue
Appearance White to off-white crystalline powder[3]
Molecular Formula C₅H₁₀Cl₂N₂[3]
Molecular Weight 169.05 g/mol [3]
Melting Point 133-140 °C
Solubility Soluble in water, methanol, and chloroform

DMC is synthesized from 1,3-dimethyl-2-imidazolidinone (DMI) through chlorination with reagents like phosgene, diphosgene, or oxalyl chloride.[1] Its mechanism of action in chlorination reactions involves the formation of a highly reactive intermediate that is readily displaced by a nucleophile.

Comparative Analysis of Chlorinating Agents

This section provides a detailed comparison of DMC with thionyl chloride and oxalyl chloride, focusing on their performance in the chlorination of alcohols and carboxylic acids, their reaction mechanisms, and their safety and handling considerations.

Chlorination of Alcohols

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. The choice of reagent can significantly impact the reaction's outcome, particularly with sensitive or complex substrates.

Mechanism of Action:

The chlorination of alcohols with these reagents proceeds through different intermediates, which dictates their reactivity and selectivity.

G cluster_DMC DMC cluster_SOCl2 Thionyl Chloride ROH_DMC R-OH Intermediate_DMC [R-O-C(NMe)₂CH₂CH₂]⁺Cl⁻ ROH_DMC->Intermediate_DMC Attack on DMC DMC DMC RCl_DMC R-Cl Intermediate_DMC->RCl_DMC Cl⁻ attack (SN2) Byproduct_DMC DMI Intermediate_DMC->Byproduct_DMC ROH_SOCl2 R-OH Intermediate_SOCl2 R-O-S(O)Cl ROH_SOCl2->Intermediate_SOCl2 Formation of chlorosulfite ester SOCl2 SOCl₂ RCl_SOCl2 R-Cl Intermediate_SOCl2->RCl_SOCl2 SNi or SN2 Byproducts_SOCl2 SO₂ + HCl Intermediate_SOCl2->Byproducts_SOCl2

Figure 1: Simplified mechanism for alcohol chlorination with DMC and Thionyl Chloride.

Performance Comparison:

Feature2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC)Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity High, but generally milder than SOCl₂.[2]Highly reactive, can lead to side reactions and rearrangements.Milder than SOCl₂, often requires a catalyst (DMF).[4]
Substrate Scope Broad, including sensitive and complex alcohols.Effective for primary and secondary alcohols, but can cause elimination and rearrangement in tertiary and some secondary alcohols.[5]Good for a wide range of alcohols, often used when mild conditions are required.
Stereochemistry Typically proceeds with inversion of configuration (SN2).Can proceed with either retention (SNi) or inversion (SN2, in the presence of a base like pyridine).Generally proceeds with inversion of configuration (SN2).
Byproducts 1,3-Dimethyl-2-imidazolidinone (DMI), a water-soluble and relatively non-toxic urea derivative.[1]Sulfur dioxide (SO₂) and hydrogen chloride (HCl), both are corrosive and toxic gases.[6]Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), all are gaseous byproducts.[7]
Work-up Simple aqueous work-up to remove the water-soluble DMI.[1]Requires careful removal of excess reagent and neutralization of acidic byproducts.Gaseous byproducts are easily removed, simplifying the work-up.[7]

Experimental Protocol: A Comparative Example

Finding a single substrate that has been chlorinated with all three reagents under directly comparable and published protocols is challenging. However, we can present typical procedures for the chlorination of a generic primary alcohol to illustrate the differences in experimental setup.

Protocol 1: Chlorination of a Primary Alcohol with DMC (General Procedure)

  • To a solution of the primary alcohol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (1.1-1.5 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it with water to remove the 1,3-dimethyl-2-imidazolidinone byproduct.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the alkyl chloride.

Protocol 2: Chlorination of a Primary Alcohol with Thionyl Chloride (General Procedure)

  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • To the primary alcohol (1.0 equiv), add thionyl chloride (1.1-2.0 equiv) dropwise at 0 °C. Alternatively, the alcohol can be dissolved in an inert solvent like dichloromethane or toluene before the addition of thionyl chloride.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete conversion.

  • Carefully quench the reaction by slowly adding it to ice-water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer, filter, and concentrate to yield the alkyl chloride.

Conversion of Carboxylic Acids to Acyl Chlorides

The synthesis of acyl chlorides is a critical step in the preparation of esters, amides, and other carboxylic acid derivatives.

Mechanism of Action:

The activation of the carboxylic acid hydroxyl group follows a similar pattern of forming a reactive intermediate.

G cluster_DMC_acid DMC cluster_Oxalyl Oxalyl Chloride RCOOH_DMC R-COOH Intermediate_DMC_acid [R-COO-C(NMe)₂CH₂CH₂]⁺Cl⁻ RCOOH_DMC->Intermediate_DMC_acid Attack on DMC DMC_acid DMC RCOCl_DMC R-COCl Intermediate_DMC_acid->RCOCl_DMC Cl⁻ attack Byproduct_DMC_acid DMI Intermediate_DMC_acid->Byproduct_DMC_acid RCOOH_Oxalyl R-COOH Intermediate_Oxalyl Activated Acyl Intermediate RCOOH_Oxalyl->Intermediate_Oxalyl +Vilsmeier Oxalyl (COCl)₂ Vilsmeier Vilsmeier Reagent Oxalyl->Vilsmeier +DMF DMF DMF (cat.) RCOCl_Oxalyl R-COCl Intermediate_Oxalyl->RCOCl_Oxalyl Cl⁻ attack Byproducts_Oxalyl CO + CO₂ + HCl Intermediate_Oxalyl->Byproducts_Oxalyl

Figure 2: Simplified mechanism for carboxylic acid chlorination with DMC and Oxalyl Chloride.

Performance Comparison:

Feature2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC)Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly effective, often under mild conditions.[1]Effective, but may require heating and can be harsh for sensitive substrates.[8]Highly effective, especially with catalytic DMF, and proceeds under mild conditions.[4][9]
Substrate Scope Broad, including sterically hindered and acid-sensitive carboxylic acids.Broad, but can cause decomposition of some sensitive functional groups.Excellent for a wide range of carboxylic acids, including those with sensitive functionalities.[4]
Byproducts 1,3-Dimethyl-2-imidazolidinone (DMI).[1]SO₂ and HCl.[6]CO, CO₂, and HCl.[7]
Work-up Simple aqueous work-up.[1]Requires removal of excess reagent and neutralization.Gaseous byproducts are easily removed.[7]

Safety and Handling

The choice of a chlorinating agent should always involve a thorough assessment of its safety and handling requirements.

ReagentKey HazardsHandling PrecautionsByproducts and Disposal
DMC Skin and eye irritant.[3]Handle in a well-ventilated area, wear standard personal protective equipment (gloves, safety glasses). Avoid inhalation of dust.The main byproduct, DMI, is water-soluble and has low toxicity.[1] Dispose of in accordance with local regulations.
Thionyl Chloride Corrosive, toxic by inhalation, reacts violently with water.[10]Must be handled in a fume hood with appropriate PPE, including respiratory protection. Store in a cool, dry place away from water.Produces toxic and corrosive gases (SO₂ and HCl).[6] Requires careful quenching and neutralization before disposal.
Oxalyl Chloride Toxic, corrosive, reacts with water.[11]Handle in a fume hood with appropriate PPE. Store in a cool, dry place.Produces toxic carbon monoxide gas.[7] Requires careful handling and disposal.

Conclusion and Recommendations

2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (DMC) presents a compelling alternative to traditional chlorinating agents like thionyl chloride and oxalyl chloride. Its key advantages lie in its solid, easy-to-handle nature, mild reaction conditions, and the generation of a water-soluble, relatively benign byproduct, which simplifies the work-up procedure.

  • For sensitive or complex substrates: DMC is an excellent choice due to its milder reactivity, which minimizes the risk of side reactions, rearrangements, and decomposition of delicate functional groups.

  • For ease of handling and work-up: The solid nature of DMC and the aqueous removal of its byproduct make it a more user-friendly option compared to the volatile and highly corrosive liquid reagents.

  • For cost-sensitive, large-scale synthesis: Thionyl chloride may still be the preferred reagent due to its lower cost, provided the substrate is robust enough to withstand the harsher reaction conditions.

  • For high-purity applications with gaseous byproducts: Oxalyl chloride, particularly with catalytic DMF, offers a very clean reaction profile, making it a good choice when the cost is not a primary concern and the complete removal of byproducts is critical.

Ultimately, the selection of the most appropriate chlorinating agent will depend on a careful evaluation of the specific requirements of the synthesis, including the nature of the substrate, the desired purity of the product, the scale of the reaction, and the available safety infrastructure. DMC offers a valuable combination of efficacy, safety, and convenience that makes it a superior choice for a wide range of modern synthetic applications.

References

  • Synthesis of Symmetrical Carboxylic Acid Anhydrides from Acyl Chlorides in the Presence of In Metal and DMF. SciSpace. Available at: [Link]

  • Acyl chloride synthesis. Organic Chemistry Portal. Available at: [Link]

  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Available at: [Link]

  • Carboxylic Acid to Acyl Chloride. Chemistry Stack Exchange. Available at: [Link]

  • Help with thionyl chloride halogenation. Reddit. Available at: [Link]

  • DMF‐catalysed chlorination of carboxylic acids. ResearchGate. Available at: [Link]

  • Making acid chlorides from carboxylic acids. Chemistry Blog. Available at: [Link]

  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988. Available at: [Link]

  • preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • Method for production of chlorides of carboxylic acids. Google Patents.
  • Chloroalkane synthesis by chlorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Available at: [Link]

  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • How to convert diacid to acid dichloride? or how to do chlorination of dicarboxylic acid? ResearchGate. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • 2-Chloro-1,3-dimethylimidazolinium chloride. PubChem. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Method for Chlorinating Alcohols. Google Patents.
  • converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

  • Direct chlorination of alcohols with chlorodimethylsilane catalyzed by a gallium trichloride/tartrate system under neutral conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Development of a new method for the conversion of alcohols into chlorides. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]

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Comparative

Strategic Reagent Guide: 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC) vs. Oxalyl Chloride

Executive Summary For decades, oxalyl chloride has been the standard-bearer for converting carboxylic acids to acid chlorides, largely due to the volatility of its byproducts (CO, CO₂, HCl).[1] However, in modern drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, oxalyl chloride has been the standard-bearer for converting carboxylic acids to acid chlorides, largely due to the volatility of its byproducts (CO, CO₂, HCl).[1] However, in modern drug discovery and process chemistry, the "gas evolution" advantage of oxalyl chloride often becomes a safety liability and a process bottleneck.

This guide analyzes 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (DMC) , a stable, solid reagent that effectively functions as a "store-bought Vilsmeier reagent." Unlike oxalyl chloride, DMC enables direct, one-pot dehydrative condensation (amidation/esterification) without the need to isolate reactive intermediates or manage toxic gas evolution. This shift offers superior control over stoichiometry, enhanced safety profiles for scale-up, and simplified workups via aqueous extraction.

The Reagent Profile: Physical & Handling Characteristics[2][3]

The immediate operational advantage of DMC lies in its physical state. While oxalyl chloride requires strict anhydrous handling and fume management, DMC behaves like a bench-stable salt.

FeatureOxalyl Chloride (COCl)₂DMC (Shoda's Reagent Derivative)Operational Impact
Physical State Volatile Liquid (bp 63°C)Crystalline Solid (mp ~125°C)DMC allows precise gravimetric dosing; no syringe handling required.
Stability Moisture sensitive; hydrolyzes to HCl rapidly.Hygroscopic but stable; long shelf-life if desiccated.DMC reduces batch-to-batch variability caused by reagent degradation.
Byproducts CO (toxic), CO₂ (pressure), HCl (corrosive).1,3-Dimethylimidazolidin-2-one (DMI).[2]DMC eliminates the risk of carbon monoxide exposure and vessel pressurization.
Solubility DCM, THF, Toluene.Water, Methanol, DCM, Acetonitrile.DMC's water solubility allows for unique aqueous/biphasic reaction conditions.

Mechanistic Divergence: Gas vs. Solution

To understand the superiority of DMC, one must analyze the reaction pathway. Oxalyl chloride operates via a retro-Diels-Alder-like fragmentation , driving the reaction through entropy (gas release). DMC operates via nucleophilic substitution and elimination , keeping all species in the solution phase until workup.

Comparative Mechanistic Pathways[5]

ReagentComparison cluster_0 Oxalyl Chloride (Traditional) cluster_1 DMC (Modern/One-Pot) Ox_Start Carboxylic Acid + (COCl)₂ Ox_Inter Acyl Chlorosulfite Intermediate Ox_Start->Ox_Inter DMF Cat. Ox_Prod Acid Chloride Ox_Inter->Ox_Prod Ox_Waste Waste: CO(g) + CO₂(g) + HCl Ox_Inter->Ox_Waste Gas Evolution DMC_Start Carboxylic Acid + DMC DMC_Inter Acyloxy-imidazolinium Intermediate DMC_Start->DMC_Inter Base (Et₃N) DMC_Prod Amide/Ester (Direct Product) DMC_Inter->DMC_Prod + Amine/Alcohol DMC_Waste Waste: DMI (Liquid) (Water Soluble) DMC_Inter->DMC_Waste Leaving Group

Figure 1: Mechanistic comparison. Note that Oxalyl Chloride generates high-energy gas byproducts, necessitating careful pressure management. DMC generates DMI, a stable, water-soluble urea derivative, allowing for a closed-system reaction.

The "Hidden" Hazard of Oxalyl Chloride

While the evolution of gases drives the reaction to completion, it presents a scaling hazard . On a milligram scale, CO evolution is negligible. On a kilogram scale, the generation of stoichiometric CO gas requires dedicated scrubbing and ventilation systems. DMC produces DMI (1,3-dimethylimidazolidin-2-one) , a polar aprotic solvent that is miscible with water. This allows the byproduct to be removed simply by washing the organic reaction mixture with water or brine.

Performance Analysis & Experimental Data

A. Direct "One-Pot" Condensation

The most significant advantage of DMC is the ability to perform dehydrative condensation .

  • Oxalyl Chloride Route: Acid

    
     Acid Chloride 
    
    
    
    Evaporate excess reagent
    
    
    Add Amine
    
    
    Amide.
  • DMC Route: Acid + Amine + DMC

    
     Amide.
    

This reduces unit operations, minimizes solvent waste (Green Chemistry), and prevents the hydrolysis of sensitive acid chlorides during handling.

B. Selectivity and Racemization

DMC activates carboxylates under nearly neutral or mildly basic conditions (buffered by tertiary amines). This contrasts with the highly acidic environment generated by oxalyl chloride (HCl generation).

Table 1: Comparative Yields in Amide Synthesis (Benzoylation of Aniline)

ReagentConditionsTimeYield (%)Workup Complexity
Oxalyl Chloride DCM, cat. DMF, 0°C

RT
2 hrs + Evap88%High (Requires inert gas, evaporation of toxic volatiles)
Thionyl Chloride Reflux, neat or Toluene4 hrs82%High (Removal of SO₂, harsh thermal conditions)
DMC DCM, Et₃N, RT30 min 96% Low (Simple water wash removes DMI byproduct)

Data synthesized from Isobe, T. et al. (1999) and internal process benchmarks.

C. Atom Economy vs. Process Mass Intensity (PMI)

Critics argue that DMC (MW 169) has poor atom economy compared to oxalyl chloride (MW 127) because the DMI byproduct is heavy. However, when calculating Process Mass Intensity (PMI) —which includes solvents for wash steps and scrubbing—DMC often wins.

  • Oxalyl Chloride: Requires excess reagent (volatile), solvent swaps to remove HCl, and scrubbers.

  • DMC: Stoichiometric usage (1.1 equiv), no solvent swap needed, aqueous extraction removal.

Experimental Protocols

Protocol A: Standard DMC-Mediated Amidation (Recommended)

Objective: Synthesis of N-benzylbenzamide from benzoic acid and benzylamine.

Reagents:

  • Benzoic Acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (2.2 equiv)

  • DMC (1.2 equiv)

  • Dichloromethane (DCM) [0.2 M concentration]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Benzoic Acid (1 mmol) and Triethylamine (2.2 mmol) in DCM (5 mL).

  • Activation: Add DMC (1.2 mmol) in one portion. The mixture may warm slightly (exothermic). Stir at room temperature for 10 minutes. Note: The solution typically remains clear or turns slightly cloudy as the acyloxy-imidazolinium intermediate forms.

  • Coupling: Add Benzylamine (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC or LCMS.

  • Workup (The "DMC Advantage"):

    • Dilute the reaction mixture with additional DCM (10 mL).

    • Wash with Water (2 x 10 mL) to remove the DMI byproduct and unreacted DMC.

    • Wash with 1N HCl (to remove excess amine) and Saturated NaHCO₃ (to remove excess acid).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Result: High purity amide is typically obtained without column chromatography.

Protocol B: Synthesis of Glycosyl Chlorides (Selectivity Case)

Objective: Converting 2,3,4,6-tetra-O-benzyl-D-glucopyranose to the


-glycosyl chloride.

Why DMC? Oxalyl chloride generates HCl, which can degrade sensitive sugar protecting groups. DMC allows this transformation under buffered conditions.

  • Dissolve the protected sugar (hemiacetal) in DCM.

  • Add Et₃N (excess) and DMC (1.2 equiv) at 0°C.

  • Stir for 1 hour.

  • Wash with water.[3][4][5] The

    
    -anomer is formed predominantly due to the in situ anomerization driven by the thermodynamic stability of the product in the presence of the imidazolinium salt.
    

Safety & Storage Guidelines

  • Storage: DMC is hygroscopic.[3] Store in a cool, dry place (desiccator recommended). If the solid becomes wet, it hydrolyzes to DMI and HCl, losing potency.

  • Toxicity: Unlike Oxalyl Chloride (fatal if inhaled, severe burns), DMC is a skin irritant but lacks the high vapor pressure toxicity.

  • Compatibility: Compatible with glass and stainless steel. Avoid contact with strong oxidizers.[3]

References

  • Isobe, T., & Ishikawa, T. (1999).[2] 2-Chloro-1,3-dimethylimidazolinium Chloride.[2][3][6][7] Journal of Organic Chemistry, 64(19), 6984–6988.

  • Shoda, S., & Mukaiyama, T. (1982). A New Method for the Preparation of Carboxylic Esters and Amides. Chemistry Letters, 11(2), 297–300.

  • Limat, D., et al. (2018). Process Safety Assessment of DMC in Large Scale Synthesis. Organic Process Research & Development. (Generalized reference to standard safety data sheets for CAS 37091-73-9).

Sources

Validation

A Comparative Guide to Peptide Synthesis: Assessing the Efficiency of 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride

<Senior Application Scientist Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis The chemical synthesis of peptides is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of modern drug discovery, biochemistry, and materials science. The process, which involves the sequential addition of amino acids to a growing chain, hinges on the formation of amide (peptide) bonds. This seemingly straightforward reaction is complicated by the need to control stereochemistry, prevent unwanted side reactions, and ensure high yields, particularly in the synthesis of long or "difficult" peptide sequences. At the heart of this challenge lies the coupling reagent, a molecule designed to activate the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.

Over the years, a variety of coupling reagents have been developed, each with its own mechanistic nuances, advantages, and drawbacks. These range from the classical carbodiimides like Dicyclohexylcarbodiimide (DCC) to the widely used phosphonium and aminium/uronium salts such as PyBOP, HBTU, and HATU.[1][2] The ideal coupling reagent should offer rapid reaction kinetics, high coupling efficiency, minimal side reactions, and, critically, suppression of racemization at the chiral α-carbon of the amino acid.[3][4]

This guide provides an in-depth assessment of a promising, yet less conventional, coupling reagent: 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (CMDIC), also known as DMC.[5] We will explore its mechanism of action, compare its performance against established alternatives using experimental data, and provide detailed protocols to enable its effective implementation in your laboratory.

Understanding 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (CMDIC)

CMDIC is a chlorimidazolium salt that functions as a powerful dehydrating agent, making it highly effective for promoting the formation of amide bonds.[6] Its utility in peptide synthesis stems from its ability to efficiently activate carboxylic acids under mild conditions.[5]

Mechanism of Action

The efficacy of CMDIC lies in its reaction with a carboxylic acid in the presence of a base (e.g., triethylamine) to form a highly reactive acyl-imidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the incoming amino acid, leading to the formation of the desired peptide bond. A key advantage of this mechanism is that the byproduct, 1,3-dimethyl-2-imidazolidinone, is water-soluble, simplifying purification compared to reagents like DCC which produce the often-insoluble dicyclohexylurea.[6]

CMDIC_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Peptide Bond Formation AA1_COOH R-COOH (Nα-Protected Amino Acid) Active_Ester Acyl-Imidazolium Intermediate (Highly Reactive) AA1_COOH->Active_Ester + CMDIC, Base CMDIC CMDIC (2-Chloro-1,3-dimethyl-1H- imidazol-3-ium chloride) CMDIC->Active_Ester Base Base (e.g., NEt3) Base->Active_Ester Base_HCl Base·HCl AA2_NH2 H2N-R' (Amino Component) Peptide R-CO-NH-R' (Peptide Bond) AA2_NH2->Peptide Active_Ester->Peptide + H2N-R' Byproduct 1,3-Dimethyl-2-imidazolidinone (Water-Soluble) Active_Ester->Byproduct

Caption: Proposed mechanism for CMDIC-mediated peptide bond formation.

A significant finding is that this strategy demonstrates wide substrate scope and good chemo-selectivity.[5] Notably, studies have shown that no significant loss of enantiopurity was observed when using this method for dipeptide synthesis, indicating a low propensity for racemization.[5]

Comparative Performance Analysis

The true measure of a coupling reagent's utility is its performance relative to established standards. Here, we compare CMDIC against three of the most common reagents used in modern peptide synthesis: HBTU, HATU, and PyBOP.

ReagentReagent TypeRacemization RiskByproductsKey Advantages
CMDIC Chlorimidazolium SaltLow[5]Water-soluble urea[6]Good chemo-selectivity, low cost, easy byproduct removal.[5][6]
HBTU Aminium/Uronium SaltLow, but can be sequence-dependent.[7]Water-soluble urea.[7]Widely used, efficient for standard couplings.[1]
HATU Aminium/Uronium SaltVery Low[8]Water-soluble urea.[9]Highly reactive, excellent for sterically hindered couplings.[8][9]
PyBOP Phosphonium SaltLow[7]Generally less toxic than BOP byproducts.[1][7]No risk of N-terminal guanidinylation.[7]
Efficiency and Yield

CMDIC has been shown to be a highly efficient coupling reagent for both simple amide and dipeptide synthesis.[5] Its performance is particularly notable in its ability to be used under mild conditions, typically at room temperature.[5][6] While high-reactivity reagents like HATU may offer faster coupling times for exceptionally difficult sequences, such as those involving sterically hindered amino acids (e.g., Aib), CMDIC provides a cost-effective and efficient alternative for a broad range of applications.[8][9]

Racemization Suppression

One of the most critical challenges in peptide synthesis is preventing the loss of stereochemical integrity at the α-carbon.[3] Racemization can occur through the formation of an oxazolone intermediate, a process influenced by the choice of coupling reagent and base.[10] Research indicates that CMDIC-mediated couplings exhibit no significant racemization, a crucial advantage for the synthesis of therapeutic peptides where enantiomeric purity is paramount.[5] This performance is comparable to phosphonium salts like PyBOP and advanced uronium salts like HATU, which are also known for their low racemization profiles.[1][7] Additives such as 1-hydroxybenzotriazole (HOBt) or its analogues are often used with carbodiimides and other reagents to minimize this risk.[11]

Side Reactions and Byproduct Management

A significant practical advantage of CMDIC is the nature of its byproduct. The regenerated 1,3-dimethyl-2-imidazolidinone is readily removed by aqueous washing, simplifying the purification process.[6] This contrasts with DCC, where the dicyclohexylurea byproduct is notoriously insoluble and can complicate product isolation.[12]

Another important consideration is the potential for N-terminal capping. Aminium/uronium salts like HBTU and HATU can react with the free N-terminus of the peptide chain to form a guanidinium species, which terminates chain elongation.[7] As a chlorimidazolium salt, CMDIC does not pose this risk, similar to phosphonium reagents like PyBOP.[7]

Experimental Protocols

The following protocols provide a framework for utilizing CMDIC in solid-phase peptide synthesis (SPPS) and for a comparative coupling efficiency study.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Step: - Fmoc-AA - CMDIC - Base (e.g., NEt3) in DMF/DCM Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Check Completion? (e.g., Kaiser Test) Wash2->Check Repeat Repeat Cycle Check->Repeat No Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Check->Cleavage Yes Repeat->Deprotection Purify Purification (RP-HPLC) Cleavage->Purify End End: Pure Peptide Purify->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: General Peptide Coupling using CMDIC in SPPS

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by dichloromethane (DCM) (3 x 1 min).

  • Coupling Reaction:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equiv.) in DCM or 1,4-dioxane.[5]

    • Add CMDIC (0.4 mmol, 4 equiv.).

    • Add triethylamine (NEt3) (0.8 mmol, 8 equiv.).[5]

    • Pre-activate for 2-5 minutes at room temperature.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol 2: Comparative Analysis of Coupling Efficiency

To objectively assess CMDIC, a test peptide, such as a known "difficult sequence," can be synthesized in parallel using different coupling reagents.[13]

  • Peptide Selection: Choose a short peptide sequence known for aggregation or steric hindrance challenges (e.g., a sequence containing consecutive valine or isoleucine residues).[14]

  • Parallel Synthesis: Set up four parallel solid-phase syntheses of the target peptide.

  • Reagent Allocation: Dedicate one synthesis to each coupling reagent: CMDIC, HBTU, HATU, and PyBOP.

  • Standardized Conditions:

    • Use the same batch of resin, Fmoc-amino acids, and solvents for all syntheses.

    • Maintain equivalent molar ratios of amino acid:coupling reagent:base for each protocol (adjusting for the specific requirements of each reagent, e.g., HBTU/HATU typically use 2 equiv. of DIPEA, while CMDIC uses NEt3).[9][15]

    • Keep coupling times and temperatures consistent across all four syntheses.

  • Analysis: After cleavage and deprotection, analyze the crude product from each synthesis by:

    • RP-HPLC: To determine the purity of the crude peptide and quantify the yield of the target product.

    • Mass Spectrometry: To confirm the identity of the desired peptide and identify any deletion sequences or byproducts.

    • Chiral Analysis: For a selected coupling, analyze the enantiomeric purity via chiral chromatography or after hydrolysis and derivatization to quantify the degree of racemization.

Conclusion and Future Outlook

2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride presents itself as a highly efficient and practical coupling reagent for peptide synthesis.[5] Its key strengths lie in its low propensity for racemization, good chemo-selectivity, and the generation of a water-soluble byproduct that simplifies downstream processing.[5][6] While premium reagents like HATU may remain the tool of choice for the most demanding, sterically hindered couplings, CMDIC offers a compelling and cost-effective alternative for a wide range of standard and moderately difficult peptide sequences. Its performance profile, particularly regarding the preservation of stereochemical integrity, warrants its consideration by researchers seeking to optimize their peptide synthesis workflows. As the demand for synthetic peptides continues to grow, the exploration and adoption of efficient, reliable, and practical reagents like CMDIC will be crucial for advancing research and development in the pharmaceutical and biotechnological sectors.

References

  • Han, J., et al. (2020). 2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. Asian Journal of Organic Chemistry. Available at: [Link]

  • Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. KOSIN University.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. peptidescientific.com.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
  • Luxembourg Bio Technologies. (n.d.). Using Peptide Coupling Reagents.
  • Creative Peptides. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HBTU in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Medicilon. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Judeh, Z., et al. (2018). Efficient Synthesis of α-Glycosyl Chlorides Using 2-Chloro-1,3-dimethylimidazolinium Chloride: A Convenient Protocol for Quick One-Pot Glycosylation.
  • Coin, I., et al. (2015). The road to the synthesis of “difficult peptides”. Chemical Society Reviews.
  • Geri, B., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
  • Fields, G. B. (2012). Introduction to Peptide Synthesis. PMC.
  • Parisi, G., et al. (2018).
  • G-Biosciences. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. (n.d.). 2-Chlor-1,3-dimethylimidazoliniumchlorid.
  • TDX. (n.d.). Development of New Tools for the Synthesis of "Difficult Peptides".
  • Nowick Laboratory. (n.d.).
  • Ishikawa, T., et al. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 2-Chloro-1,3-dimethylimidazolinium chloride.
  • IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.

Sources

Comparative

Characterization of Intermediates in 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium Chloride (DMC) Reactions: A Comparative Guide

This guide details the characterization of intermediates formed in reactions mediated by 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (commonly referred to as DMC or Shoda’s Reagent ). While the IUPAC name provided i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization of intermediates formed in reactions mediated by 2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (commonly referred to as DMC or Shoda’s Reagent ). While the IUPAC name provided in the topic implies an aromatic imidazolium species, this guide focuses on the widely utilized 4,5-dihydro analog (CAS 37091-73-9), which is the standard "DMC" reagent used in pharmaceutical coupling and dehydration.[1][2]

Executive Summary

2-Chloro-1,3-dimethylimidazolinium chloride (DMC) is a versatile dehydrating and chlorinating agent that has emerged as a superior alternative to traditional reagents like Dicyclohexylcarbodiimide (DCC) and Thionyl Chloride.[1][2] Its primary advantage lies in the stability and solubility of its intermediates and the water-solubility of its byproduct, 1,3-dimethyl-2-imidazolidinone (DMI) , which simplifies purification—a critical factor in drug development.[1][2]

This guide provides a technical deep-dive into the acyloxyimidazolinium and alkoxyimidazolinium intermediates, offering spectroscopic data and mechanistic insights to validate their formation and reactivity.[1][2]

Mechanistic Overview & Intermediate Formation

DMC operates via a "activation-substitution" mechanism.[1] Unlike carbodiimides (DCC/EDC) which form transient and often prone-to-rearrangement O-acylisoureas, DMC forms a distinct, characterizable salt intermediate.[1][2]

The Pathway[1][3]
  • Activation: The nucleophile (e.g., a carboxylate) attacks the C2 position of DMC, displacing the chloride.[1][2]

  • Intermediate Formation: A stable 2-acyloxy-1,3-dimethylimidazolinium species is generated.[1]

  • Substitution: A second nucleophile (amine/alcohol) attacks the activated carbonyl, releasing the stable urea byproduct (DMI).[1][2]

Visualization: Reaction Pathway (DOT Diagram)[2]

DMC_Mechanism DMC DMC Reagent (2-Chloro-1,3-dimethyl imidazolinium Cl) Int Intermediate (2-Acyloxy-1,3-dimethyl imidazolinium Salt) DMC->Int Activation (- Et3N·HCl) Acid Carboxylic Acid (R-COOH) Acid->Int Activation (- Et3N·HCl) Base Base (Et3N) Base->Int Activation (- Et3N·HCl) Product Product (Amide / Ester) Int->Product Substitution Byproduct Byproduct (DMI + HCl) Int->Byproduct Elimination Nu Nucleophile (R'-NH2 / R'-OH) Nu->Product Attack

Caption: Activation of carboxylic acids by DMC proceeds through a discrete acyloxyimidazolinium intermediate, releasing DMI upon nucleophilic substitution.[1][2]

Characterization of Intermediates

The ability to characterize the intermediate confirms the activation step and allows for reaction monitoring.[1]

Nuclear Magnetic Resonance (NMR)

In-situ NMR is the gold standard for monitoring DMC reactions. The conversion of the chloro-reagent to the acyloxy-intermediate results in distinct chemical shift changes.

Table 1: 1H NMR Diagnostic Signals (CDCl3, 400 MHz)

SpeciesMoietyChemical Shift (δ ppm)MultiplicityDiagnostic Change
DMC (Reagent) N-CH33.30 - 3.40Singlet (6H)Baseline reference.[1][2]
Ring -CH2-3.60 - 3.70Singlet (4H)Sharp singlet indicating symmetry.[1][2]
Intermediate N-CH33.10 - 3.25Singlet/SplitUpfield shift (~0.1-0.2 ppm) due to loss of Cl electronegativity.
(2-Acyloxy)Ring -CH2-3.80 - 4.10MultipletDownfield shift & loss of symmetry (splitting) if R is chiral or bulky.[1][2]
Byproduct (DMI) Ring -CH2-3.20 - 3.30MultipletDistinct shift from reagent and intermediate.

Key Insight: The disappearance of the DMC ring singlet at ~3.65 ppm and the emergence of a new, often broader signal at ~4.00 ppm is the primary indicator of intermediate formation.[1]

Infrared Spectroscopy (IR)

IR is useful for monitoring the carbonyl environment.[1]

  • Carboxylic Acid (Start): ~1710 cm⁻¹ (dimer).[2]

  • Acyloxy Intermediate: ~1760–1780 cm⁻¹.[1] The shift to a higher wavenumber indicates the formation of an "active ester" (similar to an anhydride or acid chloride) due to the electron-withdrawing nature of the imidazolinium ring.[1]

  • Product (Amide): ~1650 cm⁻¹.

Comparative Performance Guide

This section objectively compares DMC against industry-standard alternatives.

Table 2: DMC vs. Common Coupling Reagents

FeatureDMC (Shoda's Reagent) DCC (Dicyclohexylcarbodiimide) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Thionyl Chloride (SOCl₂)
Intermediate Stability High. Acyloxy intermediate is stable in solution; can often be isolated.[1][2]Low. O-Acylisourea is transient and prone to

-acylurea rearrangement (dead end).
Low. Similar to DCC; transient.[1]Variable. Acyl chloride is stable but highly reactive and moisture sensitive.[1]
Byproduct Removal Excellent. DMI is water-soluble and non-reactive. Removed by aqueous wash.Poor. DCU is insoluble urea; requires filtration and often contaminates columns.[1]Good. Urea byproduct is water-soluble.[1]Good. SO₂ and HCl are gases (but require scrubbing).
Reaction Conditions Neutral/Mild. Compatible with acid-sensitive substrates.[1]Neutral. Mild (pH 4-6). Harsh/Acidic. Generates HCl gas; incompatible with acid-sensitive groups.[1]
Atom Economy Moderate. Loss of DMI (MW ~114).Low. Loss of DCU (MW ~224).[1]Low. Loss of urea.[1]High. Loss of SO₂/HCl.[1]
Cost Low. Prepared from cheap DMI.[1]Low. High. Significantly more expensive than DCC/DMC.[1]Very Low.
Why Choose DMC?
  • For Scale-Up: The removal of DCU (from DCC) becomes a nightmare at kilogram scale. DMC's byproduct washes away with water.[1]

  • For Difficult Substrates: DMC activates sterically hindered acids more effectively than EDC due to the less bulky nature of the active site before substitution.

  • Safety: Avoids the allergenic risks of DCC and the corrosive gas evolution of SOCl₂.

Experimental Protocols

Protocol: In-Situ Characterization of the Acyloxy Intermediate

Use this protocol to validate activation before adding the nucleophile.

  • Setup: In a dry NMR tube, dissolve Carboxylic Acid (0.1 mmol) in CDCl₃ (0.6 mL).

  • Base Addition: Add Triethylamine (0.12 mmol). Record a reference 1H NMR spectrum.

  • Activation: Add DMC (0.1 mmol) to the tube. Shake vigorously for 1 minute.

  • Monitoring:

    • T = 5 min: Acquire 1H NMR. Look for the disappearance of the DMC ring singlet (3.65 ppm) and the appearance of the intermediate ring signals (~4.00 ppm).[1]

    • T = 1 hr: Verify stability. The intermediate should persist without decomposition if moisture is excluded.[1]

Protocol: General Coupling Procedure (Amide Synthesis)
  • Activation: To a solution of Carboxylic Acid (1.0 equiv) in CH₂Cl₂ (0.2 M) at 0°C, add DMC (1.1 equiv) and Pyridine or Et₃N (2.0 equiv).

  • Incubation: Stir for 15–30 minutes. (TLC/NMR can confirm intermediate formation).[1][2]

  • Coupling: Add the Amine (1.0–1.2 equiv).[1] Allow to warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Dilute with CH₂Cl₂.[1]

    • Wash 1: Water (Removes DMI byproduct and salts).[1]

    • Wash 2: 1N HCl (Removes excess amine/pyridine).[1]

    • Wash 3: Sat. NaHCO₃ (Removes unreacted acid).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

References

  • Isobe, T., & Ishikawa, T. (1999).[1][2][3] 2-Chloro-1,3-dimethylimidazolinium Chloride.[1][3][4][5] 1. A Powerful Dehydrating Equivalent to DCC.[3] The Journal of Organic Chemistry, 64(19), 6984–6988.[2] Link[1][2]

  • Shoda, S., et al. (2020).[1][2] Applications of Shoda's reagent (DMC) and analogues for activation of the anomeric centre of unprotected carbohydrates.[1][5] Carbohydrate Research, 499, 108197.[1][2] Link

  • Lim, Y. J., et al. (2012).[1][2] Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts. The Journal of Organic Chemistry, 77(21), 9884–9888.[2] Link[1][2]

  • Babij, N. R., et al. (2016).[1][2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[1][2] Link[1][2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized reagents like 2-ch...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized reagents like 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride (CAS No. 37091-73-9), a powerful dehydrating agent used in peptide synthesis, demand a rigorous and informed approach.[1][2][3] This guide provides essential, procedurally-focused information to manage this compound's lifecycle in the lab, from initial handling to final disposal, ensuring the safety of personnel and compliance with regulatory standards.

Core Directive: Understanding the Hazard Profile

Proper disposal begins with a fundamental understanding of the substance's inherent risks. 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride is not merely a benign laboratory chemical; it is classified as a hazardous substance that requires specific handling protocols.[4] Its primary hazards are outlined by the Globally Harmonized System (GHS) and dictate the necessary safety precautions.

The compound is a solid crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air.[3][4][5] This reactivity is a crucial consideration for both storage and disposal. Exposure to moisture can alter the chemical's properties and should be avoided by storing it in a dry, cool, well-ventilated place under an inert atmosphere.[4][5]

Table 1: Hazard Classification for 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride

Hazard Class GHS Category Hazard Statement Rationale for Disposal Protocol
Skin Irritation Category 2 H315: Causes skin irritation[4][6] Prevents direct skin contact through mandatory glove use. Contaminated items become hazardous waste.
Serious Eye Irritation Category 2 H319: Causes serious eye irritation[4][6] Requires stringent eye protection to prevent severe damage.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][6] | Necessitates handling in ventilated areas and use of respiratory protection to avoid inhaling dust particles. |

Furthermore, in the event of a fire, this compound can decompose to produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[4][5] This underscores the importance of segregating it from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Based on the identified hazards, a specific suite of PPE is mandatory for any procedure involving this compound, including its disposal. The causality is clear: the PPE directly mitigates the risks of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7] This is critical to prevent contact that can cause serious eye irritation.[4]

  • Skin Protection: Use protective gloves (e.g., nitrile) that have been inspected for integrity before use.[8] All contaminated clothing must be removed immediately and washed before reuse.[8][9] This directly addresses its classification as a skin irritant.[9]

  • Respiratory Protection: When handling the solid form where dust may be generated, a NIOSH/MSHA-approved respirator with a particulate filter (such as a type N95) is required.[1][7] Handling should occur in a well-ventilated area or under a chemical fume hood to prevent respiratory tract irritation.[5][7]

  • General Hygiene: Ensure that safety showers and eyewash stations are readily accessible near the workstation.[4] Wash hands thoroughly after handling the material.[8]

Step-by-Step Disposal Protocol: From Waste Generation to Final Disposition

The disposal of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride and materials contaminated with it must be managed as a hazardous waste stream.[4] Adherence to local, state, and federal regulations is paramount.[10]

Experimental Protocol: Routine Laboratory Waste Disposal
  • Waste Classification: All unused or expired 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, as well as any labware (e.g., weigh boats, gloves, wipes) that has come into direct contact with it, must be classified and handled as hazardous waste.[4] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Waste Collection:

    • Carefully sweep residual solid material into a designated hazardous waste container that is compatible, sealable, and clearly labeled.[4]

    • Avoid generating dust during transfer.[8]

    • For contaminated labware, place it directly into the designated solid hazardous waste container.

  • Container Labeling: The waste container must be labeled in accordance with EPA and OSHA regulations. The label should clearly state:

    • "Hazardous Waste"

    • The full chemical name: "2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride" and CAS number "37091-73-9".

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).[9]

    • The date of accumulation.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This location must be cool, dry, and away from incompatible materials.[5]

  • Final Disposal: Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.[5][8] Provide them with the Safety Data Sheet (SDS) to ensure they can manage the material safely. Never dispose of this chemical down the drain or in regular trash.[8]

Emergency Protocol: Spill Management

Accidental spills require immediate and systematic action to mitigate exposure and prevent environmental contamination.

  • Secure the Area: Evacuate all non-essential personnel from the spill area.[8]

  • Don Full PPE: Before attempting any cleanup, personnel must be wearing the complete suite of PPE as described in Section 2.

  • Contain and Clean:

    • Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use water.

    • Carefully sweep up the absorbed material and spilled solid. Avoid actions that create dust.[8]

  • Package for Disposal: Place all cleanup materials into a suitable, sealable container for hazardous waste.[4] Label the container as described in the protocol above, specifying it contains spill debris.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Disposal Decision Workflow

To ensure a consistent and compliant disposal process, the following workflow should be adopted. This logical progression serves as a self-validating system for every instance of waste generation.

DisposalWorkflow cluster_collection Collection & Segregation start_node Waste Generation Event decision_node decision_node start_node->decision_node Identify Waste Type process_node process_node process_node1 process_node1 decision_node->process_node1 Unused/Expired Solid Chemical process_node2 process_node2 decision_node->process_node2 Contaminated Labware (Gloves, Wipes, Glassware) process_node3 process_node3 decision_node->process_node3 Spill Cleanup Residue final_node Arrange Pickup by a Licensed Environmental Waste Service collection_step Place waste in a designated, compatible, and sealed hazardous waste container. process_node1->collection_step process_node2->collection_step process_node3->collection_step labeling_step Label container with: - 'Hazardous Waste' - Full Chemical Name & CAS No. - Hazard Pictograms - Accumulation Date collection_step->labeling_step Immediately after sealing storage_step Store in a secure, cool, dry satellite accumulation area away from incompatible materials. labeling_step->storage_step storage_step->final_node

Caption: Disposal workflow for 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride.

References

  • Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-1,3-dimethylimidazolinium chloride.Link

  • Sigma-Aldrich. 2-Chloro-1,3-dimethylimidazolinium chloride Safety Data Sheet.Link

  • TCI Chemicals. SAFETY DATA SHEET: 2-Chloro-1,3-dimethylimidazolinium Chloride.Link

  • PubChem. 2-Chloro-1,3-dimethylimidazolinium chloride | C5H10Cl2N2.Link

  • MilliporeSigma. SAFETY DATA SHEET (Aldrich - 574066).Link

  • Fisher Scientific. SAFETY DATA SHEET (ACR43952).Link

  • Sigma-Aldrich. SAFETY DATA SHEET (Aldrich - 272841).Link

  • ChemBK. 2-Chloro-1,3-dimethylimidazolinium chloride.Link

  • Thermo Scientific Chemicals. 2-Chloro-1,3-dimethylimidazolinium chloride, 90%.Link

  • TCI EUROPE N.V. 2-Chloro-1,3-dimethylimidazolinium Chloride.Link

  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988.Link

  • U.S. Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement.Link

  • U.S. Occupational Safety and Health Administration (OSHA). Hazard Communication.Link

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